Product packaging for Cyclopropylmethyl bromide-d4(Cat. No.:CAS No. 1219805-93-2)

Cyclopropylmethyl bromide-d4

Número de catálogo: B12393003
Número CAS: 1219805-93-2
Peso molecular: 139.03 g/mol
Clave InChI: AEILLAXRDHDKDY-LNLMKGTHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Cyclopropylmethyl bromide-d4 is a useful research compound. Its molecular formula is C4H7Br and its molecular weight is 139.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Br B12393003 Cyclopropylmethyl bromide-d4 CAS No. 1219805-93-2

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1219805-93-2

Fórmula molecular

C4H7Br

Peso molecular

139.03 g/mol

Nombre IUPAC

3-(bromomethyl)-1,1,2,2-tetradeuteriocyclopropane

InChI

InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i1D2,2D2

Clave InChI

AEILLAXRDHDKDY-LNLMKGTHSA-N

SMILES isomérico

[2H]C1(C(C1([2H])[2H])CBr)[2H]

SMILES canónico

C1CC1CBr

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Cyclopropylmethyl Bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Cyclopropylmethyl bromide-d4, a deuterated isotopologue of cyclopropylmethyl bromide. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for mechanistic studies, as tracers, or as internal standards in quantitative analyses.

Chemical Identity and Physical Properties

This compound is a saturated organic halide where four hydrogen atoms on the cyclopropyl ring have been replaced with deuterium. This isotopic substitution is primarily of interest for its effect on reaction kinetics and for use in analytical applications where mass differentiation is required.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
Chemical Name (Bromomethyl)cyclopropane-2,2,3,3-d4IUPAC
Synonyms 1-(Bromomethyl)cyclopropane-2,2,3,3-d4, this compound, (Cyclopropyl-2,2,3,3-d4)methyl bromide[1]
CAS Number 1219805-93-2[2]
Molecular Formula C₄H₃D₄Br[2]
Molecular Weight 139.03 g/mol [2]
Appearance Neat (liquid)[1]
Boiling Point ~106 °C (223 °F)Estimated from non-deuterated analog
Density ~1.392 g/mLEstimated from non-deuterated analog
Solubility 10 mM in DMSO

Synthesis

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process: first, the preparation of cyclopropyl-d4-methanol, followed by its bromination.

G cluster_0 Step 1: Synthesis of Cyclopropyl-d4-methanol cluster_1 Step 2: Bromination Cyclopropanecarboxylic_acid_ester Cyclopropanecarboxylic acid ester Cyclopropyl_d4_methanol Cyclopropyl-d4-methanol Cyclopropanecarboxylic_acid_ester->Cyclopropyl_d4_methanol Reduction LiAlD4 LiAlD₄ (Lithium aluminum deuteride) in dry ether LiAlD4->Cyclopropanecarboxylic_acid_ester Cyclopropyl_d4_methanol_2 Cyclopropyl-d4-methanol Cyclopropylmethyl_bromide_d4 This compound Cyclopropyl_d4_methanol_2->Cyclopropylmethyl_bromide_d4 Bromination PBr3 PBr₃ (Phosphorus tribromide) in dry pyridine PBr3->Cyclopropyl_d4_methanol_2 G cluster_0 Kinetic Isotope Effect Reactant This compound SN2 SN2 Reaction Reactant->SN2 Nucleophile E2 E2 Reaction Reactant->E2 Base Substitution_Product Substitution Product SN2->Substitution_Product KIE_SN2 Secondary KIE (kH/kD ≈ 1) SN2->KIE_SN2 Elimination_Product Elimination Product E2->Elimination_Product KIE_E2 Primary KIE (kH/kD > 1) E2->KIE_E2

References

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropylmethyl Bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclopropylmethyl bromide-d4, a deuterated isotopologue of cyclopropylmethyl bromide. This compound is a valuable building block in organic synthesis and a useful internal standard for analytical applications in drug development and metabolic studies.

Introduction

This compound (C₄H₃D₄Br) is a saturated monocyclic hydrocarbon derivative where four hydrogen atoms on the cyclopropane ring have been replaced with deuterium.[1] This isotopic labeling makes it a powerful tool in mechanistic studies, as a tracer in metabolic research, and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[2] Its utility is noted in the synthesis of human dihydroorotate dehydrogenase inhibitors and in the preparation of radiolabeled compounds for positron emission tomography (PET) imaging.[1]

Synthesis of this compound

Step 1: Synthesis of (2,2,3,3-tetradeuteriocyclopropyl)methanol

The synthesis of the deuterated alcohol precursor is the critical step. A feasible approach involves the reduction of a deuterated cyclopropanecarboxylic acid or its ester derivative.

Proposed Experimental Protocol:

  • Reduction of Ethyl Cyclopropanecarboxylate-d4: Commercially available or synthesized ethyl cyclopropanecarboxylate-d4 would be reduced using a powerful reducing agent such as lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

  • Reaction Conditions: The reaction would typically be carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by stirring at room temperature to ensure completion.

  • Work-up: The reaction would be carefully quenched with water and a sodium hydroxide solution to precipitate the aluminum salts. The organic layer containing the (2,2,3,3-tetradeuteriocyclopropyl)methanol would then be separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.

  • Purification: The crude product would be purified by distillation to yield pure (2,2,3,3-tetradeuteriocyclopropyl)methanol.

Step 2: Bromination of (2,2,3,3-tetradeuteriocyclopropyl)methanol

The final step is the conversion of the deuterated alcohol to the corresponding bromide. Several bromination methods are available for primary alcohols. A common and effective method is the Appel reaction or the use of phosphorus tribromide.

Proposed Experimental Protocol (using PBr₃):

  • Reaction Setup: (2,2,3,3-tetradeuteriocyclopropyl)methanol would be dissolved in a suitable anhydrous solvent, such as diethyl ether, and cooled in an ice bath.

  • Addition of PBr₃: Phosphorus tribromide (PBr₃) would be added dropwise to the stirred solution, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture would be allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

  • Work-up: The reaction mixture would be poured onto ice and extracted with a non-polar solvent like diethyl ether. The organic extracts would be washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent would be removed by distillation, and the resulting crude this compound would be purified by fractional distillation to obtain the final product.

Synthetic Workflow Diagram:

SynthesisWorkflow Synthetic Workflow for this compound start Ethyl Cyclopropanecarboxylate-d4 intermediate (2,2,3,3-tetradeuteriocyclopropyl)methanol start->intermediate 1. LiAlD4, Et2O 2. H2O product This compound intermediate->product PBr3, Et2O

Caption: Proposed two-step synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed would be Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₄H₃D₄Br[1]
Molecular Weight 139.03 g/mol [3]
CAS Number 1219805-93-2
Appearance Neat (liquid)
Synonyms 1-(Bromomethyl)cyclopropane-2,2,3,3-d4, (Cyclopropyl-2,2,3,3-d4)methyl Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the positions of deuterium incorporation.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the deuterated positions on the cyclopropane ring will be absent. The spectrum should primarily show signals for the methylene (-CH₂Br) and the methine (-CH) protons. The expected chemical shifts (in ppm, relative to TMS) would be:

    • A doublet for the two protons of the -CH₂Br group.

    • A multiplet for the single proton on the cyclopropane ring.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbon atoms in the molecule. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling and will have a lower intensity.

  • ²H (Deuterium) NMR Spectroscopy: A deuterium NMR spectrum would confirm the presence and location of the deuterium atoms, showing a signal in the region expected for deuterons on a cyclopropane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of the compound.

  • Electron Ionization (EI-MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the mass of C₄H₃D₄Br. The isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks of approximately equal intensity, separated by 2 Da. The fragmentation pattern would also be indicative of the structure.

Characterization Workflow Diagram:

CharacterizationWorkflow Characterization of this compound product This compound nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr d_nmr ²H NMR nmr->d_nmr ei_ms EI-MS ms->ei_ms

Caption: Analytical techniques for the characterization of this compound.

Commercial Availability

This compound is commercially available from several suppliers of stable isotope-labeled compounds. Researchers can inquire with these vendors for product specifications and certificates of analysis which would include detailed characterization data. Some of the known suppliers include Toronto Research Chemicals, MedChemExpress, and Clearsynth.

Conclusion

This technical guide has outlined a plausible synthetic pathway for this compound and the expected methods for its characterization. While a detailed, published experimental protocol is not currently available, the proposed synthesis, based on established chemical transformations, provides a strong foundation for its preparation in a laboratory setting. The characterization data, once obtained, will be crucial for verifying the structure and isotopic purity of this important deuterated building block. For researchers requiring this compound, sourcing from a reputable commercial supplier with a comprehensive certificate of analysis is the most direct approach.

References

A Comprehensive Technical Guide to Cyclopropylmethyl Bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1219805-93-2

This technical guide provides an in-depth overview of Cyclopropylmethyl bromide-d4, a deuterated analog of cyclopropylmethyl bromide. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and analytical sciences. It details the compound's chemical and physical properties, key applications, and representative experimental protocols.

Compound Properties

This compound is a stable isotope-labeled compound valuable as a reagent in chemical syntheses and as an internal standard for analytical applications.[1] The deuterium labeling provides a distinct mass signature, facilitating its use in tracer studies and quantitative analyses by mass spectrometry.

Chemical and Physical Data

A summary of the known chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1219805-93-2[2][3]
Molecular Formula C₄H₃D₄Br[2]
Molecular Weight 139.03 g/mol [2]
Appearance Liquid
Solubility 10 mM in DMSO
SMILES BrCC1C([2H])([2H])C1([2H])[2H]
InChI InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i1D2,2D2
InChIKey AEILLAXRDHDKDY-LNLMKGTHSA-N

Applications in Scientific Research

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and diagnostic tools.

Synthesis of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Isotope-labeled Cyclopropylmethyl bromide is utilized as a reagent in the synthesis of inhibitors for human dihydroorotate dehydrogenase (DHODH), an enzyme targeted in the treatment of autoimmune diseases like rheumatoid arthritis. The incorporation of the deuterated cyclopropylmethyl moiety can be advantageous for pharmacokinetic studies of these inhibitors.

Preparation of PET Imaging Agents

This compound is also employed in the preparation of radiolabeled ligands for Positron Emission Tomography (PET) imaging. Specifically, it is a precursor in the synthesis of ([11C]CMDC), a tracer for the metabotropic glutamate receptor 2 (mGluR2), which is a target for therapeutic intervention in schizophrenia.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key applications of this compound. It is important to note that these protocols are adapted from general synthetic procedures and may require optimization for specific experimental conditions.

General Protocol for N-Alkylation in the Synthesis of DHODH Inhibitors

This protocol outlines a typical N-alkylation reaction where this compound can be used to introduce the deuterated cyclopropylmethyl group onto a nitrogen-containing heterocyclic scaffold, a common core in DHODH inhibitors.

Workflow for N-Alkylation

reagents Heterocyclic Precursor This compound Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Acetonitrile) reaction Reaction Mixture reagents->reaction Combine heating Heat (e.g., 60-80 °C) Stir for 2-12 h reaction->heating workup Aqueous Workup (Extraction with Ethyl Acetate) heating->workup Cool to RT purification Purification (e.g., Column Chromatography) workup->purification product Deuterated DHODH Inhibitor purification->product

General workflow for N-alkylation.

Methodology:

  • Reaction Setup: To a solution of the nitrogen-containing heterocyclic precursor (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or cesium carbonate, 1.5-2.0 eq).

  • Addition of Alkylating Agent: Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at an elevated temperature (typically between 60-80 °C) for a period of 2 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Conceptual Radiosynthesis of a [11C]-labeled PET Tracer

This protocol describes a conceptual workflow for the radiosynthesis of a PET tracer, such as [11C]CMDC, which could be adapted from procedures involving [11C]methylation. The synthesis would involve the reaction of a suitable precursor with a [11C]-labeled methylating agent, where this compound would have been used in the synthesis of the non-radioactive standard and precursor.

Workflow for Radiosynthesis

precursor Precursor Molecule reaction Radiolabeling Reaction precursor->reaction methylation [11C]CH3I or [11C]CH3OTf Base (e.g., NaOH) Solvent (e.g., DMF) methylation->reaction hplc HPLC Purification reaction->hplc Inject formulation Formulation in Saline/Ethanol hplc->formulation tracer [11C]-PET Tracer formulation->tracer

Conceptual workflow for radiosynthesis.

Methodology:

  • Precursor Synthesis: Synthesize the appropriate precursor molecule which can be radiolabeled. This compound would be used in a non-radioactive step to introduce the deuterated cyclopropylmethyl group to create the cold standard and the precursor for the "hot" synthesis.

  • Radiolabeling: Introduce the [11C]-label by reacting the precursor with a [11C]-methylating agent, such as [11C]methyl iodide or [11C]methyl triflate, in the presence of a base in a suitable solvent within a shielded hot cell.

  • Purification: Purify the crude radiolabeled product using automated high-performance liquid chromatography (HPLC).

  • Formulation: The collected HPLC fraction containing the desired radiotracer is then formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Safety and Handling

This compound should be handled by qualified professionals in a well-ventilated laboratory, following standard safety procedures for working with chemical reagents. Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

This guide provides a foundational understanding of this compound, its properties, and its applications. For specific experimental details and further information, researchers are encouraged to consult the cited literature and relevant safety documentation.

References

Technical Overview of Cyclopropylmethyl bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropylmethyl bromide-d4 is a deuterated form of cyclopropylmethyl bromide, an important reagent in organic synthesis. The incorporation of deuterium isotopes makes it a valuable tool in mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based analyses. This document provides a concise technical overview of its core properties.

Molecular Properties

The key physical and chemical properties of this compound are summarized below. Deuterium labeling significantly alters the molecular weight, a critical parameter for quantitative analysis and reaction stoichiometry.

PropertyValueReferences
Molecular Formula C₄H₃D₄Br[1][2][3]
Molecular Weight 139.03 g/mol [1][2]
CAS Number 1219805-93-2
Appearance Neat

The non-deuterated form, Cyclopropylmethyl bromide, has a molecular weight of 135.02 g/mol .

Synthesis and Applications

Experimental Protocol: Synthesis of a Deuterated Compound

While specific synthesis protocols for this compound are proprietary, a general workflow for the synthesis of isotopically labeled compounds involves the use of deuterated starting materials in a multi-step reaction sequence. The following diagram illustrates a generalized workflow for such a synthesis and subsequent analysis.

G Generalized Workflow for Labeled Compound Synthesis & Analysis cluster_synthesis Synthesis cluster_analysis Analysis start Deuterated Starting Material reaction Chemical Reaction(s) start->reaction purification Purification (e.g., Chromatography) reaction->purification qc Quality Control (NMR, MS) purification->qc final_product Final Labeled Compound qc->final_product

Caption: Generalized workflow for synthesis and analysis.

Applications in Research and Development

This compound serves as a crucial reagent in various scientific applications:

  • Human Dihydroorotate Dehydrogenase Inhibitors: It is used in the synthesis of isotope-labeled inhibitors based on azole scaffolds.

  • PET Imaging: This compound is utilized in the preparation of tracers for Positron Emission Tomography (PET) imaging, which is instrumental in studying neurological targets.

  • Pharmacokinetic Studies: The deuterium label allows for the differentiation and quantification of drug candidates and their metabolites in complex biological matrices.

  • Tracer and Internal Standard: It can be employed as a tracer or an internal standard for quantitative analyses using NMR, GC-MS, or LC-MS techniques.

The logical relationship for its application in drug development is outlined in the following diagram.

G Application in Drug Development reagent This compound synthesis Synthesis of Labeled Compounds reagent->synthesis tracer Tracer for PET Imaging synthesis->tracer standard Internal Standard (MS, NMR) synthesis->standard pk_studies Pharmacokinetic Studies standard->pk_studies

Caption: Role in drug development pipeline.

References

Navigating the Safety Profile of Cyclopropylmethyl bromide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Cyclopropylmethyl bromide-d4 (CAS No. 1219805-93-2). Due to the limited availability of a detailed Safety Data Sheet (SDS) specifically for the deuterated compound, this document leverages data from the well-characterized non-deuterated analogue, Cyclopropylmethyl bromide (CAS No. 7051-34-5), as a primary reference for safety and handling protocols. The isotopic labeling is not expected to significantly alter the chemical's hazardous properties.

Core Safety & Physical Data

Cyclopropylmethyl bromide is classified as a flammable liquid that is harmful if swallowed and causes skin and eye irritation.[1][2][3] The toxicological properties of the deuterated form have not been fully investigated.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties for both this compound and its non-deuterated analogue are presented below for comparative analysis.

PropertyThis compoundCyclopropylmethyl bromide
CAS Number 1219805-93-2[5]7051-34-5
Molecular Formula C4H3D4BrC4H7Br
Molecular Weight 139.03 g/mol 135.00 g/mol
Appearance LiquidLiquid
Boiling Point Not available105-107 °C
Flash Point Not available41 °C (105.8 °F)
Density Not available1.392 g/cm³
Solubility Soluble in DMSO (10 mM)Not available
Refractive Index Not available1.475-1.479
Toxicological Information
HazardDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Note: The toxicological properties have not been fully investigated. Overexposure may result in serious illness or death.

Experimental Protocols: Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline essential procedures derived from SDS information for the non-deuterated analogue.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense when handling this compound.

PPE_Workflow start Handling This compound ppe Required Personal Protective Equipment start->ppe Initiates need for gloves Wear protective gloves ppe->gloves clothing Wear protective clothing ppe->clothing eyeface Wear eye/face protection (goggles or face shield) ppe->eyeface respirator Use NIOSH/MSHA approved respirator if ventilation is inadequate ppe->respirator end Safe Handling gloves->end clothing->end eyeface->end respirator->end First_Aid_Measures exposure Exposure Event inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention. exposure->inhalation If inhaled skin Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Get medical attention. exposure->skin On skin eye Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. exposure->eye In eyes ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention. exposure->ingestion If swallowed Spill_Response_Protocol spill Chemical Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ventilate Ensure adequate ventilation. Remove ignition sources. evacuate->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material into a suitable, closed container for disposal contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to local, state, and federal regulations decontaminate->dispose

References

Deuterated Cyclopropylmethyl Bromide: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated cyclopropylmethyl bromide serves as a valuable tool in pharmaceutical research and development, primarily utilized as a stable isotope-labeled internal standard, a tracer in metabolic studies, and a building block in the synthesis of complex deuterated molecules. The strategic incorporation of deuterium in place of hydrogen atoms can significantly alter the pharmacokinetic profile of drug candidates by influencing their metabolic pathways, a phenomenon primarily driven by the kinetic isotope effect (KIE). This technical guide provides an in-depth overview of deuterated cyclopropylmethyl bromide, including its synthesis, analytical characterization, and key applications in drug discovery and development. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in a research setting.

Introduction

Cyclopropylmethyl bromide (CPMB) is a versatile reagent in organic synthesis, notable for introducing the cyclopropylmethyl moiety found in numerous biologically active compounds.[1] Its deuterated analogue, deuterated cyclopropylmethyl bromide, offers unique advantages in the study of drug metabolism and pharmacokinetics. The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy can slow down metabolic processes that involve the cleavage of this bond, a principle known as the kinetic isotope effect (KIE).[2][3] Consequently, deuterated compounds may exhibit a longer half-life, reduced metabolic switching, and an improved safety profile.[4]

This guide will delve into the synthesis of deuterated cyclopropylmethyl bromide, methods for assessing its isotopic purity, and its application in elucidating reaction mechanisms and drug metabolism pathways.

Properties and Synthesis

Physicochemical Properties

Deuterated cyclopropylmethyl bromide is expected to have physicochemical properties very similar to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium atoms. Key properties of non-deuterated cyclopropylmethyl bromide are summarized in Table 1.

PropertyValue
Molecular Formula C4H7Br (non-deuterated)
Molecular Weight 135.00 g/mol (non-deuterated)
Boiling Point ~106 °C at 760 mmHg
Density ~1.5 g/cm³
Appearance Colorless to light yellow liquid
Solubility Insoluble in water, soluble in organic solvents

Table 1: Physicochemical properties of cyclopropylmethyl bromide.

Synthesis of Deuterated Cyclopropylmethyl Bromide

A common route for the synthesis of cyclopropylmethyl bromide involves the bromination of cyclopropanemethanol.[5] To produce a deuterated version, one would start with the appropriately deuterated cyclopropanemethanol. The following is a representative experimental protocol for the synthesis of cyclopropylmethyl-d2 bromide, assuming deuteration at the methylene position adjacent to the bromine.

Experimental Protocol: Synthesis of Cyclopropylmethyl-d2 Bromide

Objective: To synthesize cyclopropylmethyl-d2 bromide from cyclopropane-d2-methanol.

Materials:

  • Cyclopropane-d2-methanol

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfide (DMS)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Water (deionized)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-bromosuccinimide (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add dimethyl sulfide (1.1 equivalents) to the cooled solution with vigorous stirring to form the DMS/NBS complex.

  • To this mixture, add a solution of cyclopropane-d2-methanol (1.0 equivalent) in anhydrous dichloromethane dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to 0 °C and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by distillation to obtain pure cyclopropylmethyl-d2 bromide.

Expected Yield and Isotopic Purity: The yield and isotopic purity of the final product are critical parameters. While specific values for deuterated cyclopropylmethyl bromide are not readily available in the literature, typical yields for similar bromination reactions range from 60-80%. The isotopic purity will largely depend on the isotopic enrichment of the starting deuterated cyclopropanemethanol.

ParameterTypical Value
Yield 60-80%
Isotopic Enrichment >98% (dependent on starting material)
Chemical Purity >97% (by GC analysis)

Table 2: Expected quantitative data for the synthesis of deuterated cyclopropylmethyl bromide.

Analytical Characterization

Isotopic Purity Determination

The determination of isotopic purity is crucial for the application of deuterated compounds. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Experimental Protocol: Isotopic Purity Analysis by HRMS

Objective: To determine the isotopic enrichment and species abundance of deuterated cyclopropylmethyl bromide using LC-ESI-HRMS.

Instrumentation:

  • Liquid chromatograph coupled to an electrospray ionization high-resolution mass spectrometer (LC-ESI-HRMS).

Procedure:

  • Prepare a dilute solution of the synthesized deuterated cyclopropylmethyl bromide in a suitable solvent (e.g., acetonitrile).

  • Inject the sample into the LC-ESI-HRMS system.

  • Acquire the full scan mass spectrum in a positive ion mode.

  • Identify the molecular ion peaks corresponding to the different isotopologues (e.g., d0, d1, d2, etc.).

  • Integrate the peak areas of each isotopologue.

  • Calculate the isotopic enrichment and species abundance based on the relative intensities of the isotopic peaks.

It is important to distinguish between isotopic enrichment (the percentage of deuterium at a specific labeled position) and species abundance (the percentage of molecules with a specific number of deuterium atoms).

Structural Confirmation by NMR

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the position of deuteration. In the ¹H NMR spectrum, the absence or reduction of a signal at a specific chemical shift indicates successful deuteration at that position.

Applications in Research

Kinetic Isotope Effect Studies

The KIE is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated cyclopropylmethyl bromide, researchers can determine if the C-H/C-D bond is broken in the rate-determining step of a reaction. A primary KIE (kH/kD > 2) is typically observed when the bond to the isotope is cleaved in the rate-limiting step.

Reaction TypeExpected kH/kDImplication
Sₙ2 Reaction ~1.0 - 1.2C-H/D bond not broken in RDS
E2 Elimination 3 - 8C-H/D bond broken in RDS
Metabolic Oxidation 2 - 10C-H/D bond cleavage is rate-limiting

Table 3: Representative kinetic isotope effect values and their mechanistic implications.

Drug Metabolism Studies

Deuterated compounds are extensively used to study the metabolic fate of drugs. Deuterated cyclopropylmethyl bromide can be used as a building block to synthesize deuterated drug candidates containing the cyclopropylmethyl moiety.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following workflow outlines a typical experiment to assess the metabolic stability of a deuterated compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare stock solutions of deuterated and non-deuterated compounds incubation Incubate compounds with microsomes and cofactors at 37°C prep_compound->incubation prep_microsomes Prepare liver microsomes (source of metabolic enzymes) prep_microsomes->incubation prep_cofactors Prepare NADPH regenerating system (cofactor for CYP450s) prep_cofactors->incubation sampling Collect samples at various time points incubation->sampling quenching Quench reaction with cold acetonitrile sampling->quenching centrifugation Centrifuge to precipitate proteins quenching->centrifugation lcms_analysis Analyze supernatant by LC-MS/MS centrifugation->lcms_analysis quantification Quantify remaining parent compound at each time point lcms_analysis->quantification half_life Calculate in vitro half-life (t½) quantification->half_life comparison Compare t½ of deuterated vs. non-deuterated compound half_life->comparison

In Vitro Metabolic Stability Workflow

An increased half-life of the deuterated compound compared to its non-deuterated counterpart would indicate that the deuterated position is a site of metabolic attack.

Internal Standards in Bioanalysis

Due to their similar chemical properties and distinct mass, deuterated compounds are ideal internal standards for quantitative bioanalysis by mass spectrometry. Deuterated cyclopropylmethyl bromide can be used to synthesize deuterated metabolites for use as analytical standards.

Signaling Pathways and Logical Relationships

While deuterated cyclopropylmethyl bromide itself is not directly involved in signaling pathways, its use in modifying drug molecules can indirectly influence pathways by altering the drug's concentration and persistence at the site of action. The logical relationship for the utility of deuteration in drug development is depicted below.

G cluster_deuteration Chemical Modification cluster_mechanism Mechanism of Action cluster_pk Pharmacokinetic Outcome cluster_therapeutic Therapeutic Improvement deuteration Deuteration of Metabolically Labile Site kie Kinetic Isotope Effect (KIE) deuteration->kie leads to metabolism Decreased Rate of Metabolism kie->metabolism results in half_life Increased Half-Life metabolism->half_life exposure Increased Drug Exposure metabolism->exposure dosing Reduced Dosing Frequency half_life->dosing safety Improved Safety Profile exposure->safety

Logical Flow of Deuteration Strategy

Conclusion

Deuterated cyclopropylmethyl bromide is a specialized chemical tool with significant applications in modern drug discovery and development. Its utility in synthesizing deuterated molecules allows for detailed investigations into reaction mechanisms through the kinetic isotope effect and provides a means to optimize the metabolic stability and pharmacokinetic properties of drug candidates. The methodologies for its synthesis and analysis, as outlined in this guide, provide a framework for its effective use in the research laboratory. As the field of precision deuteration continues to grow, the demand for such isotopically labeled building blocks is expected to increase, further solidifying their role in the development of safer and more effective medicines.

References

A Researcher's In-Depth Guide to Stable Isotope Labeling: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stable isotope labeling (SIL), a powerful and versatile technique for quantitative analysis of proteins and metabolites. This document delves into the core principles of SIL, details various labeling strategies, and provides step-by-step experimental protocols for key methodologies. Furthermore, it showcases the application of these techniques in elucidating complex biological processes, such as cellular signaling pathways and metabolic fluxes, with a focus on their relevance to drug discovery and development.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that utilizes non-radioactive isotopes to track molecules within biological systems.[1] Unlike their radioactive counterparts, stable isotopes are safe to handle and do not decay over time, making them ideal for a wide range of applications, including in vivo studies in humans.[2] The fundamental principle involves replacing atoms in a molecule with their heavier, stable isotopic counterparts (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D).[3] This substitution results in a predictable mass shift in the labeled molecule without significantly altering its chemical properties.[4] This mass difference allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS).[3]

By introducing isotopically labeled compounds into cells, tissues, or organisms, researchers can trace their metabolic fate, quantify protein abundance changes, and measure the flux through metabolic pathways with high precision and accuracy. This ability to track dynamic processes at the molecular level provides invaluable insights into cellular physiology, disease mechanisms, and the mode of action of therapeutic agents.

Key Stable Isotope Labeling Strategies

There are three main strategies for introducing stable isotopes into biological molecules: metabolic labeling, chemical labeling, and enzymatic labeling.

  • Metabolic Labeling: This in vivo approach involves providing cells or organisms with media or feed containing isotopically labeled precursors, such as amino acids or glucose. These labeled precursors are then incorporated into newly synthesized proteins or metabolites through the cell's natural metabolic processes.

  • Chemical Labeling: This in vitro method involves the covalent attachment of an isotope-coded tag to proteins or peptides after they have been extracted from the biological sample.

  • Enzymatic Labeling: This in vitro technique utilizes enzymes to incorporate stable isotopes into molecules. A common example is the use of trypsin in the presence of heavy water (H₂¹⁸O) to label the C-terminus of peptides with ¹⁸O.

This guide will focus on two of the most prominent labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a metabolic labeling strategy, and Tandem Mass Tag (TMT) labeling, a chemical labeling approach, as well as ¹³C-Metabolic Flux Analysis (¹³C-MFA).

Data Presentation: Comparative Analysis of Labeling Techniques

The choice of a stable isotope labeling strategy depends on the specific research question, sample type, and desired level of multiplexing. The following tables summarize quantitative data from representative studies using SILAC, TMT, and ¹³C-MFA to provide a comparative overview of their capabilities.

Table 1: Representative Quantitative Proteomics Data from a SILAC Experiment. This table showcases the quantification of protein expression changes in HeLa cells in response to tunicamycin-induced endoplasmic reticulum stress. Data is presented as the ratio of protein abundance in treated versus untreated cells.

ProteinGeneSILAC Ratio (Treated/Control)
HSPA5HSPA52.5
CALRCALR2.1
PDIA4PDIA43.2
ERN1IRE11.8
XBP1XBP12.9

Data adapted from a study on the unfolded protein response. The SILAC ratios represent the fold change in protein expression upon treatment.

Table 2: Representative Quantitative Proteomics Data from a TMT Experiment. This table displays the relative abundance of key proteins involved in the differentiation of goat intramuscular adipocytes.

ProteinGeneRelative Abundance (Differentiated vs. Preadipocytes)
CSRP3CSRP33.5
FBLN1FBLN12.8
SRSF10SRSF101.5
LDB3LDB32.1
AIF1LAIF1L1.7

Data adapted from a TMT-based proteomic analysis of adipocyte differentiation. The relative abundance represents the fold change in protein expression during differentiation.

Table 3: Representative Data from a ¹³C-Metabolic Flux Analysis (MFA) Experiment. This table presents the metabolic flux rates through key reactions of central carbon metabolism in a tumor cell line. Fluxes are expressed relative to the glucose uptake rate.

ReactionPathwayRelative Flux
HexokinaseGlycolysis100
PhosphofructokinaseGlycolysis85
Pyruvate KinaseGlycolysis80
Glucose-6-Phosphate DehydrogenasePentose Phosphate Pathway15
Citrate SynthaseTCA Cycle75
Isocitrate Dehydrogenase (forward)TCA Cycle70
Isocitrate Dehydrogenase (reductive)Reductive Carboxylation5

Data adapted from a study on cancer cell metabolism. The relative flux values indicate the rate of each reaction normalized to the rate of glucose uptake.

Experimental Protocols

This section provides detailed methodologies for three key stable isotope labeling techniques: SILAC, TMT labeling, and ¹³C-Metabolic Flux Analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are cultured in media containing "light" (normal) or "heavy" isotopically labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine). Over several cell divisions, these heavy amino acids are fully incorporated into the proteome.

Materials:

  • SILAC-grade amino acids (light and heavy)

  • Amino acid-deficient cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns

  • Mass spectrometer (e.g., Orbitrap)

Protocol:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "heavy" population, use a medium deficient in the chosen amino acids (e.g., arginine and lysine) and supplement it with the heavy isotopic versions.

    • For the "light" population, use the same deficient medium supplemented with the normal, light amino acids.

    • Culture the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment:

    • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" population and vehicle control to the "light" population).

  • Sample Harvesting and Mixing:

    • Harvest both cell populations and count the cells.

    • Mix equal numbers of cells from the "heavy" and "light" populations.

  • Protein Extraction and Digestion:

    • Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysate.

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Desalting and Mass Spectrometry:

    • Desalt the peptide mixture using C18 columns.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the "heavy" and "light" peptide pairs using specialized software (e.g., MaxQuant, Proteome Discoverer).

    • The ratio of the intensities of the heavy to light peptide peaks reflects the relative abundance of the protein in the two samples.

Tandem Mass Tag (TMT) Labeling

TMT labeling is a chemical labeling technique that allows for the simultaneous quantification of proteins in up to 18 samples. TMT reagents have the same total mass but contain different numbers of heavy isotopes in their reporter and balancer regions.

Materials:

  • TMT labeling reagents (e.g., TMTpro™ 18plex Label Reagent Set)

  • Protein extraction and digestion reagents (as for SILAC)

  • Acetonitrile (anhydrous)

  • Hydroxylamine (5%)

  • High-pH reversed-phase fractionation system

  • Mass spectrometer (e.g., Orbitrap with MS3 capabilities)

Protocol:

  • Protein Extraction and Digestion:

    • Extract proteins from each of the up to 18 samples individually.

    • Quantify the protein concentration for each sample.

    • Take an equal amount of protein from each sample and perform in-solution reduction, alkylation, and tryptic digestion.

  • TMT Labeling:

    • Resuspend each peptide sample in a labeling buffer (e.g., 100 mM TEAB).

    • Add the appropriate TMT label reagent (dissolved in anhydrous acetonitrile) to each sample.

    • Incubate at room temperature for 1 hour.

  • Quenching and Sample Pooling:

    • Quench the labeling reaction by adding 5% hydroxylamine and incubating for 15 minutes.

    • Combine all labeled samples into a single tube.

  • Sample Cleanup and Fractionation:

    • Desalt the pooled peptide mixture using a C18 column.

    • Fractionate the peptides using high-pH reversed-phase chromatography to reduce sample complexity.

  • Mass Spectrometry:

    • Analyze each fraction by LC-MS/MS.

    • In the MS1 scan, peptides from all samples appear as a single peak due to the isobaric nature of the TMT tags.

    • During the MS2 scan (fragmentation), the reporter ions are released, and their relative intensities are measured in the MS3 scan.

  • Data Analysis:

    • Use specialized software to identify the peptides and quantify the reporter ion intensities for each peptide across all samples.

    • The relative intensities of the reporter ions correspond to the relative abundance of the peptide in each of the original samples.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. It involves feeding cells a ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose) and measuring the incorporation of ¹³C into downstream metabolites.

Materials:

  • ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose)

  • Cell culture medium deficient in the unlabeled form of the substrate

  • Methanol (ice-cold, 80%)

  • LC-MS or GC-MS system capable of resolving isotopologues

Protocol:

  • Cell Culture and Labeling:

    • Culture cells in standard medium.

    • At the start of the experiment, switch the cells to a medium containing the ¹³C-labeled substrate.

    • Collect cell samples at various time points to monitor the dynamic incorporation of ¹³C.

  • Metabolite Extraction:

    • Rapidly quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the extract.

    • Separate the polar metabolites from lipids by centrifugation.

  • LC-MS or GC-MS Analysis:

    • Analyze the polar metabolite extracts using a high-resolution mass spectrometer to resolve the different isotopologues of each metabolite.

  • Data Analysis:

    • Process the raw data to identify metabolites and determine their mass isotopologue distribution (MID).

    • Correct for the natural abundance of ¹³C.

    • Use the MID data and a metabolic network model to calculate the metabolic flux rates through specific pathways using specialized software (e.g., INCA, Metran).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathway Diagrams

EGF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion Akt Akt PIP3->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression Transcription_Factors->Gene_Expression

Caption: Epidermal Growth Factor (EGF) Signaling Pathway.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_glycogen Glycogen Synthesis Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS GLUT4_Vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_Vesicle->GLUT4 Translocation PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt AS160 AS160 Akt->AS160 GSK3 GSK3 Akt->GSK3 AS160->GLUT4_Vesicle Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Glycogen Glycogen Glycogen_Synthase->Glycogen Synthesis

Caption: Insulin Signaling Pathway leading to glucose uptake and glycogen synthesis.

Central_Carbon_Metabolism

Caption: Overview of Central Carbon Metabolism.

Experimental Workflow Diagrams

SILAC_Workflow Cell_Culture Cell Culture (Light vs. Heavy Amino Acids) Treatment Experimental Treatment Cell_Culture->Treatment Harvest_Mix Harvest and Mix Cells (1:1) Treatment->Harvest_Mix Lysis_Digestion Cell Lysis and Protein Digestion Harvest_Mix->Lysis_Digestion LC_MS LC-MS/MS Analysis Lysis_Digestion->LC_MS Data_Analysis Data Analysis (Quantify Heavy/Light Ratios) LC_MS->Data_Analysis

Caption: General experimental workflow for SILAC.

TMT_Workflow Sample_Prep Protein Extraction and Digestion (up to 18 samples) TMT_Labeling TMT Labeling of Peptides Sample_Prep->TMT_Labeling Pooling Pooling of Labeled Samples TMT_Labeling->Pooling Fractionation High-pH Reversed-Phase Fractionation Pooling->Fractionation LC_MS LC-MS/MS Analysis (MS3) Fractionation->LC_MS Data_Analysis Data Analysis (Quantify Reporter Ions) LC_MS->Data_Analysis

Caption: General experimental workflow for TMT labeling.

MFA_Workflow Cell_Culture Cell Culture with 13C-Labeled Substrate Metabolite_Extraction Metabolite Extraction (Quenching) Cell_Culture->Metabolite_Extraction MS_Analysis LC-MS or GC-MS Analysis (Measure Mass Isotopologues) Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis and Flux Calculation MS_Analysis->Data_Analysis

Caption: General experimental workflow for 13C-Metabolic Flux Analysis.

Conclusion

Stable isotope labeling has become an indispensable tool in modern biological and biomedical research. The ability to accurately quantify changes in protein abundance and metabolic fluxes provides a dynamic and systems-level view of cellular processes. The techniques of SILAC, TMT, and ¹³C-MFA, each with their unique advantages, offer a powerful toolkit for researchers in academia and the pharmaceutical industry. From elucidating the intricacies of signaling pathways to understanding the metabolic reprogramming in disease and assessing the efficacy of novel therapeutics, stable isotope labeling continues to drive discovery and innovation. This guide provides a foundational understanding and practical protocols to empower researchers to effectively implement these powerful techniques in their own investigations.

References

Methodological & Application

Application Note: A General Protocol for the Quantitative Analysis of a Target Analyte using Cyclopropylmethyl Bromide-d4 as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry. To achieve the highest levels of accuracy and precision, the use of an internal standard is often essential.[1] The internal standard method involves adding a known amount of a specific compound to every sample, calibrator, and quality control sample. This corrects for variations in sample preparation, injection volume, and instrument response.

Stable isotope-labeled compounds, particularly deuterated analogues of the analyte, are considered the gold standard for internal standards in mass spectrometry.[2] They share nearly identical chemical and physical properties with their non-deuterated counterparts, leading to similar extraction efficiencies and chromatographic retention times. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, which are a common source of error in quantitative analysis.

Cyclopropylmethyl bromide-d4 is the deuterated form of Cyclopropylmethyl bromide. Its properties make it an ideal internal standard for the quantification of Cyclopropylmethyl bromide or other structurally related volatile and semi-volatile compounds by GC-MS. This application note provides a comprehensive, step-by-step protocol for developing and validating a quantitative GC-MS method using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Analyte: Cyclopropylmethyl bromide (≥98% purity)

  • Internal Standard (IS): this compound (isotopic purity ≥98%)

  • Solvent: Methanol (HPLC grade or higher)

  • Extraction Solvent: Ethyl acetate (GC grade)

  • Reagent: Anhydrous sodium sulfate

  • Sample Matrix: Human plasma (or other relevant biological fluid or environmental matrix)

  • Gases: Helium (99.999% purity) for GC carrier gas

Preparation of Standard Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Cyclopropylmethyl bromide and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol. This solution will be used to spike all samples.

  • Calibration Standards: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of the sample (plasma, calibrator, or quality control) into a 2 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each tube and vortex briefly.

  • Add 500 µL of ethyl acetate to each tube.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that should be optimized for the specific instrument and application.

Parameter Condition
Gas Chromatograph
InstrumentAgilent 8890 GC System (or equivalent)
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 40°C, hold for 2 minutes, then ramp at 15°C/min to 150°C, then ramp at 30°C/min to 280°C, and hold for 2 minutes.
Mass Spectrometer
InstrumentAgilent 5977B MSD (or equivalent)
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Scan ModeSelected Ion Monitoring (SIM)
SIM Ions (Hypothetical)
Cyclopropylmethyl bromideQuantifier Ion: m/z 134 (M+), Qualifier Ions: m/z 55, 79
This compoundQuantifier Ion: m/z 138 (M+), Qualifier Ions: m/z 57, 81

Data Presentation and Analysis

Quantification

Quantification is based on the principle of isotope dilution mass spectrometry.[3][4] A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards. A linear regression analysis is then applied to the data.

Calculation: The concentration of the analyte in an unknown sample is determined using the following equation derived from the calibration curve:

Analyte Concentration = (Peak Area Ratio - y-intercept) / slope

Where the Peak Area Ratio is the peak area of the analyte divided by the peak area of the internal standard in the unknown sample.

Hypothetical Method Validation Data

The following tables present hypothetical data for a typical method validation.

Table 1: Calibration Curve Linearity

Concentration Range (µg/mL)Calibration Curve EquationCorrelation Coefficient (R²)
0.1 - 10y = 1.254x + 0.012> 0.995

Table 2: Precision and Accuracy

Concentration LevelSpiked Conc. (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%Bias)
LLOQ0.1< 15%< 15%± 15%
LQC0.3< 10%< 10%± 10%
MQC1.5< 10%< 10%± 10%
HQC8.0< 10%< 10%± 10%

Table 3: Detection and Quantification Limits

ParameterValue (µg/mL)
LOD0.03
LLOQ0.1

Table 4: Extraction Recovery

AnalyteMean Recovery (%)%RSD (n=6)
Cyclopropylmethyl bromide92.55.8
This compound91.86.1

Visualization of the Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Calibrator/QC Spike_IS Spike with This compound Sample->Spike_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Spike_IS->Extraction Dry_Extract Dry Extract (Anhydrous Na2SO4) Extraction->Dry_Extract GC_Vial Transfer to GC Vial Dry_Extract->GC_Vial Injection Inject 1 µL GC_Vial->Injection GC_Separation GC Separation (HP-5ms column) Injection->GC_Separation MS_Detection MS Detection (EI) (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Generate Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of a target analyte using this compound as an internal standard by GC-MS.

Conclusion

This application note provides a foundational protocol for the use of this compound as an internal standard in quantitative GC-MS analysis. The use of a deuterated internal standard is a robust strategy to correct for analytical variability, thereby enhancing the accuracy, precision, and reliability of the results. The outlined procedures for sample preparation, instrument conditions, and data analysis can be adapted and optimized for a wide range of specific analytes and matrices. The successful validation of such a method, as illustrated with hypothetical data, would demonstrate its suitability for routine quantitative applications in research and development.

References

Application Note: Quantitative Analysis of Firocoxib in Equine Plasma by LC-MS/MS Using Cyclopropylmethyl Bromide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of firocoxib in equine plasma. Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine. To ensure accurate and reliable quantification, a stable isotope-labeled internal standard, Cyclopropylmethyl bromide-d4, is employed. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. The described method is suitable for pharmacokinetic studies, drug monitoring, and other research applications in the equine field.

Introduction

Firocoxib is a widely prescribed NSAID for the management of pain and inflammation associated with osteoarthritis in horses. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies, as well as for monitoring therapeutic levels. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2] Cyclopropylmethyl bromide is an intermediate in the synthesis of firocoxib, making its deuterated analog, this compound, an ideal internal standard due to its similar chemical properties and co-elution with the analyte of interest. This application note provides a detailed protocol for the extraction and quantification of firocoxib in equine plasma using this compound.

Experimental Protocols

Materials and Reagents
  • Firocoxib analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Equine plasma (blank)

  • Solid-phase extraction (SPE) cartridges

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of equine plasma, add 20 µL of this compound internal standard working solution (1 µg/mL). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B). Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
ColumnC18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and re-equilibrate for 1 min

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Firocoxib337.1251.120
This compound (IS) 139.0 81.1 15

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of firocoxib to the internal standard against the concentration of firocoxib. The curve demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.18
5005.95
100011.92

Linearity:

ParameterValue
Regression Equationy = 0.0119x + 0.0005
Correlation Coefficient (r²)> 0.998
Range1 - 1000 ng/mL
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low34.56.2102.3104.1
Mid753.14.898.7101.5
High7502.53.9100.599.8
Recovery and Matrix Effect

The extraction recovery of firocoxib and the matrix effect were assessed at the three QC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.195.8
Mid7594.597.2
High75093.896.5

Mandatory Visualization

experimental_workflow cluster_spe SPE Steps sample Equine Plasma Sample (200 µL) is_spike Spike with This compound (IS) sample->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe condition 1. Condition load 2. Load Sample wash 3. Wash elute 4. Elute condition->load load->wash wash->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis data Data Acquisition and Processing analysis->data

Caption: Experimental workflow for the quantitative analysis of firocoxib.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of firocoxib in equine plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. This method is well-suited for routine use in research and drug development settings.

References

Application of Cyclopropylmethyl Bromide-d4 in Metabolic and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclopropylmethyl bromide-d4 is a deuterated analog of cyclopropylmethyl bromide, a versatile reagent in organic synthesis. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, makes it a valuable tool in metabolic and pharmacokinetic research. The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can result in a "kinetic isotope effect," where metabolic processes involving the cleavage of this bond are slowed down. This property, along with its utility as a tracer, makes this compound and the resulting deuterated molecules indispensable for accurate quantification and understanding the metabolic fate of drug candidates.

One prominent application of the cyclopropylmethyl moiety in pharmaceuticals is in the non-steroidal anti-inflammatory drug (NSAID) Firocoxib. Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine.[1][2] Metabolic studies of Firocoxib have revealed that a key metabolic pathway involves the dealkylation of the cyclopropylmethyl group, forming descyclopropylmethylfirocoxib.[3][4] Therefore, using a deuterated version of the cyclopropylmethyl precursor, such as this compound, in the synthesis of Firocoxib allows for the creation of a stable isotope-labeled internal standard essential for robust bioanalytical methods.

Application Notes

1. Internal Standard for Quantitative Bioanalysis by LC-MS/MS

Deuterated compounds, such as those synthesized using this compound, are considered the gold standard for internal standards in quantitative mass spectrometry.[5] In the analysis of a drug like Firocoxib in biological matrices (e.g., plasma, urine), a deuterated analog (e.g., Firocoxib-d6) is added at a known concentration to both calibration standards and unknown samples. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar matrix effects (ion suppression or enhancement) in the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, variations during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise quantification.

2. Tracer in Metabolic Fate and Pharmacokinetic Studies

This compound can be used to synthesize a deuterated version of a drug candidate to trace its metabolic fate in vivo or in vitro. The deuterium label allows for the differentiation of the parent drug from its metabolites using mass spectrometry. This is particularly useful for identifying and quantifying metabolites where the cyclopropylmethyl group is modified or cleaved. For instance, in the metabolism of Firocoxib, the presence of the deuterated cyclopropylmethyl group would allow for the precise tracking of the formation of descyclopropylmethylfirocoxib.

Furthermore, co-administering a deuterated and non-deuterated version of a drug can be a powerful technique in pharmacokinetic studies to assess bioavailability and the effects of formulation changes, minimizing inter-subject variability.

Experimental Protocols

Protocol 1: Quantitative Analysis of a Cyclopropylmethyl-Containing Drug (e.g., Firocoxib) in Plasma using a Deuterated Internal Standard

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a drug containing the cyclopropylmethyl moiety, using a deuterated analog as an internal standard. The parameters are based on published methods for Firocoxib analysis.

Materials and Reagents:

  • Analyte (e.g., Firocoxib) reference standard

  • Deuterated internal standard (IS), e.g., synthesized using this compound

  • Control plasma (e.g., equine, canine)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of the analyte and the deuterated IS in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare serial dilutions of the analyte stock solution to create working solutions for the calibration curve.

    • Prepare a working solution of the deuterated IS at an appropriate concentration.

  • Sample Preparation (Protein Precipitation and SPE):

    • To 200 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the deuterated IS working solution and vortex.

    • Add 600 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the plasma sample, wash with a weak organic solvent, and elute the analyte and IS with a stronger organic solvent.

    • Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 10 µL

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • Analyte (e.g., Firocoxib): m/z 337.1 → 283.0, 337.1 → 130.0

        • Deuterated IS (e.g., Firocoxib-d6): m/z 343.2 → 289.0, 343.2 → 136.0

      • Optimize other MS parameters (e.g., collision energy, declustering potential) for the specific analyte and IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a compound synthesized with a cyclopropylmethyl moiety, which can be adapted to use a deuterated version for kinetic isotope effect studies.

Materials and Reagents:

  • Test compound (non-deuterated and/or deuterated version)

  • Pooled liver microsomes (e.g., human, rat, dog)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

Procedure:

  • Incubation Preparation:

    • Prepare a solution of the test compound in phosphate buffer.

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes and the test compound solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

    • Compare the metabolic stability of the deuterated versus the non-deuterated compound to determine the kinetic isotope effect.

Data Presentation

Table 1: LC-MS/MS Parameters for the Analysis of a Cyclopropylmethyl-Containing Drug and its Deuterated Internal Standard

ParameterAnalyte (e.g., Firocoxib)Deuterated Internal Standard (IS)
Precursor Ion (m/z)337.1343.2
Product Ion 1 (m/z)283.0289.0
Product Ion 2 (m/z)130.0136.0
Collision Energy (eV)Optimized for specific instrumentOptimized for specific instrument
Declustering Potential(V)Optimized for specific instrumentOptimized for specific instrument

Table 2: Representative Pharmacokinetic Parameters of a Cyclopropylmethyl-Containing Drug (Firocoxib) in Horses after a Single Oral Dose

ParameterValueUnit
Cmax (Maximum Concentration)75ng/mL
Tmax (Time to Cmax)3.9hours
t½ (Elimination Half-life)30hours
Bioavailability79%
(Data based on published literature for Firocoxib)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip spe Solid Phase Extraction add_is->spe evap Evaporation protein_precip->evap spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data_proc Data Processing ms->data_proc calibration_curve Calibration Curve data_proc->calibration_curve concentration Analyte Concentration calibration_curve->concentration

Caption: Workflow for bioanalysis using a deuterated internal standard.

metabolic_pathway parent_drug Drug with Cyclopropylmethyl Group (e.g., Firocoxib) metabolite Descyclopropylmethyl Metabolite parent_drug->metabolite Dealkylation (CYP450 mediated)

Caption: Primary metabolic pathway involving the cyclopropylmethyl group.

in_vitro_workflow start Test Compound + Liver Microsomes pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate with NADPH pre_incubate->initiate time_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench with Acetonitrile + IS time_points->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for an in vitro metabolic stability assay.

References

Application Notes and Protocols: Cyclopropylmethyl Bromide-d4 as a Tracer in Chemical Reaction Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylmethyl bromide-d4 is the deuterium-labeled form of cyclopropylmethyl bromide. The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, allows this compound to be used as a tracer in chemical reactions. Due to the kinetic isotope effect, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. This property, along with the mass difference, makes deuterated compounds invaluable tools for elucidating reaction mechanisms and serving as internal standards for quantitative analysis.

This document provides detailed application notes and protocols for the use of this compound as a tracer, focusing on its application in monitoring a nucleophilic substitution reaction. These methodologies are broadly applicable to researchers in organic synthesis, medicinal chemistry, and drug development for studying reaction kinetics and mechanisms.

Principle Application: Elucidating Reaction Mechanisms

A primary application of this compound is in the study of reaction mechanisms through the kinetic isotope effect (KIE). By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can infer whether the C-H (or C-D) bond is broken in the rate-determining step of the reaction.

Additionally, this compound can be used as an internal standard in quantitative analyses using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Its chemical behavior is nearly identical to the unlabeled compound, but it is distinguishable by its mass, making it an excellent tool for accurate quantification.

Featured Application: Monitoring the S_N2 Reaction of Cyclopropylmethyl Bromide with Sodium Cyanide

This section details a protocol for using this compound to monitor the kinetics of a classic S_N2 reaction with sodium cyanide to form cyclopropylmethyl cyanide.

Reaction Scheme:

This reaction is a bimolecular nucleophilic substitution, where the cyanide ion acts as the nucleophile, displacing the bromide ion.

Experimental Protocol: Reaction Monitoring by LC-MS/MS

This protocol describes how to monitor the reaction progress and determine the relative reaction rates of deuterated and non-deuterated cyclopropylmethyl bromide.

Materials:

  • Cyclopropylmethyl bromide

  • This compound

  • Sodium cyanide (NaCN)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Internal Standard (e.g., a structurally similar but chromatographically distinct compound)

  • Reaction vials

  • Autosampler vials

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Reaction Setup:

    • Prepare two separate stock solutions in acetonitrile: one of Cyclopropylmethyl bromide and one of this compound, each at a concentration of 10 mM.

    • Prepare a 20 mM stock solution of sodium cyanide in a 50:50 acetonitrile/water mixture.

    • In two separate reaction vials, initiate the reactions by mixing 1 mL of the respective bromide stock solution with 1 mL of the sodium cyanide solution at room temperature. Start a timer for each reaction.

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 950 µL of cold acetonitrile containing the internal standard at a fixed concentration.

  • Sample Preparation for LC-MS/MS:

    • Vortex the quenched samples.

    • Transfer the samples to autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start at 30% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

Data Analysis:

  • Generate calibration curves for both Cyclopropylmethyl bromide and Cyclopropylmethyl cyanide using the internal standard.

  • Quantify the concentration of the reactant (Cyclopropylmethyl bromide or this compound) and the product (Cyclopropylmethyl cyanide or Cyclopropylmethyl cyanide-d4) at each time point.

  • Plot the concentration of the reactant versus time for both the deuterated and non-deuterated reactions.

  • Determine the initial reaction rates from the slopes of the concentration-time plots.

  • Calculate the kinetic isotope effect (KIE) as the ratio of the initial rate of the non-deuterated reaction to the initial rate of the deuterated reaction (kH/kD).

Illustrative Quantitative Data

The following table presents hypothetical data from the kinetic experiment described above. This data is for illustrative purposes to demonstrate how the results of such a study would be presented.

Time (minutes)Concentration of Cyclopropylmethyl bromide (mM)Concentration of this compound (mM)
05.005.00
54.154.35
152.803.25
301.652.20
600.601.10
1200.100.30

Initial Rate Calculation (Illustrative):

  • Initial rate (kH) for Cyclopropylmethyl bromide ≈ (5.00 - 4.15) mM / 5 min = 0.17 mM/min

  • Initial rate (kD) for this compound ≈ (5.00 - 4.35) mM / 5 min = 0.13 mM/min

  • Kinetic Isotope Effect (KIE = kH/kD) ≈ 0.17 / 0.13 ≈ 1.31

A KIE value greater than 1 suggests that the C-H bond is involved in the rate-determining step of the reaction.

Visualizations

Experimental Workflow for Kinetic Analysis

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis A Prepare Stock Solutions (Bromide-h4 & -d4, NaCN) B Initiate Reactions (h4 and d4 separately) A->B C Collect Aliquots at Time Points B->C D Quench with ACN + Internal Standard C->D E LC-MS/MS Analysis D->E F Quantify Reactants and Products E->F G Plot Concentration vs. Time F->G H Calculate Initial Rates and KIE G->H

Caption: Workflow for the kinetic analysis of the S_N2 reaction.

Logical Relationship for Quantification using an Internal Standard

G cluster_input Inputs cluster_processing Processing cluster_output Output Analyte Analyte Signal Peak Area_A Ratio Calculate Ratio Peak Area_A / Peak Area_IS Analyte->Ratio IS Internal Standard Signal Peak Area_IS IS->Ratio Concentration Determine Concentration via Calibration Curve Ratio->Concentration

Caption: Quantification logic using an internal standard.

Conclusion

This compound is a powerful tool for investigating chemical reaction mechanisms and for use as an internal standard in quantitative studies. The protocols and illustrative data presented here provide a framework for researchers to design and execute experiments to gain deeper insights into the kinetics and mechanisms of reactions involving the cyclopropylmethyl moiety. The use of deuterated tracers, such as this compound, is a valuable technique in the fields of chemical research and drug development.

Synthesis of Firocoxib using "Cyclopropylmethyl bromide-d4"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID) in veterinary medicine.[1][2] The synthesis of isotopically labeled compounds, such as deuterated Firocoxib (Firocoxib-d4), is of significant interest for various applications in drug development. These labeled analogues serve as invaluable internal standards for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This document provides detailed protocols for the synthesis of Firocoxib-d4 utilizing Cyclopropylmethyl bromide-d4 as a key labeling reagent.

Synthesis of Firocoxib-d4

The final step in the synthesis of Firocoxib involves the alkylation of 3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one with a cyclopropylmethyl halide. To introduce the deuterium label, this compound is employed in this reaction.

Experimental Protocol: Alkylation with this compound

This protocol is adapted from established synthetic routes for Firocoxib.[2][3][4]

Materials:

  • 3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Methanol

  • Activated charcoal

  • Water (deionized)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one (1 equivalent), dimethylformamide (DMF), and potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Deuterated Reagent: To the stirred mixture at room temperature (22 ± 2°C), add this compound (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 80 ± 2°C and maintain for 2-4 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, cool the mixture to 50 ± 2°C. Slowly add water to induce precipitation of the crude product.

  • Isolation: Cool the suspension to room temperature and stir for an additional 1-2 hours. Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purification: The crude Firocoxib-d4 can be purified by recrystallization from methanol. Dissolve the crude product in hot methanol, treat with activated charcoal to remove colored impurities, and filter while hot. Allow the filtrate to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by filtration and dry under vacuum to yield Firocoxib-d4.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of Firocoxib-d4.

Compound Molecular Weight ( g/mol ) Equivalents Expected Yield Expected Purity (HPLC)
3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one296.331.0N/A>98%
This compound139.031.2N/A>98% (isotopic purity)
Firocoxib-d4340.43N/A85-95%>99.5%

Visualizations

Synthetic Workflow

The following diagram illustrates the key step in the synthesis of Firocoxib-d4.

Synthesis_Workflow Reactant1 3-hydroxy-5,5-dimethyl-4- [4-(methylsulfonyl)phenyl]furan-2(5H)-one Reaction Reactant1->Reaction Reactant2 Cyclopropylmethyl bromide-d4 Reactant2->Reaction Product Firocoxib-d4 Reaction->Product K₂CO₃, DMF 80°C

Alkylation step in the synthesis of Firocoxib-d4.
Mechanism of Action: COX-2 Inhibition

Firocoxib selectively inhibits the COX-2 enzyme, which is a key mediator of inflammation and pain. The diagram below outlines this signaling pathway.

COX2_Inhibition cluster_membrane Cell Membrane ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Firocoxib Firocoxib Firocoxib->COX2 selective inhibition

Firocoxib's selective inhibition of the COX-2 pathway.

References

Application Notes and Protocols for Deuteration Using Cyclopropylmethyl Bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Cyclopropylmethyl bromide-d4 as a deuterating agent in the synthesis of pharmacologically relevant molecules. The inclusion of a deuterated cyclopropylmethyl group can significantly impact a drug candidate's metabolic profile, potentially leading to improved pharmacokinetic properties. This document outlines the application of this reagent in the synthesis of a deuterated analog of Firocoxib, a selective COX-2 inhibitor, and a deuterated human dihydroorotate dehydrogenase (DHODH) inhibitor.

Introduction to Deuteration with this compound

This compound is a deuterated analog of cyclopropylmethyl bromide, where the four hydrogen atoms on the cyclopropyl ring are replaced with deuterium. This reagent is primarily used to introduce a cyclopropylmethyl-d4 moiety into a target molecule, typically via a nucleophilic substitution reaction (SN2). The rationale behind this specific deuteration is to leverage the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve the cleavage of these bonds. This can lead to a longer half-life, reduced metabolic clearance, and potentially an improved safety and efficacy profile of a drug.

Key Applications:

  • Metabolic Site Blocking: Introducing deuterium at a known site of metabolism can block or slow down enzymatic degradation.

  • Pharmacokinetic Profile Enhancement: Slower metabolism can lead to increased drug exposure and a longer duration of action.

  • Internal Standards: Deuterated compounds are widely used as internal standards in quantitative bioanalytical assays (e.g., LC-MS) due to their similar chemical properties to the analyte but distinct mass.[1]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.

O-Alkylation: Synthesis of Firocoxib-d4 Analog

This protocol describes the synthesis of a deuterated analog of Firocoxib via a Williamson ether synthesis, a classic SN2 reaction.

Reaction Scheme:

Materials:

  • 3-hydroxy-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxy-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired Firocoxib-d4 analog.

N-Alkylation: Synthesis of a Deuterated DHODH Inhibitor

This protocol outlines the synthesis of a deuterated analog of a known human dihydroorotate dehydrogenase (DHODH) inhibitor, 4-(cyclopropylmethoxy)-N-(3,5-difluorophenyl)-5,6-dimethylnicotinamide, via N-alkylation.

Reaction Scheme:

Materials:

  • N-(3,5-difluorophenyl)-4-hydroxy-5,6-dimethylnicotinamide

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-(3,5-difluorophenyl)-4-hydroxy-5,6-dimethylnicotinamide (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.5 eq) in DMF.

  • Stir the reaction mixture at 60°C for 12-18 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the deuterated DHODH inhibitor.

Quantitative Data

The following tables summarize typical reaction parameters and expected analytical data for the deuteration reactions described above.

Table 1: Reaction Conditions and Yields

ParameterO-Alkylation (Firocoxib-d4 analog)N-Alkylation (DHODH Inhibitor-d4)
Substrate 3-hydroxy-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-oneN-(3,5-difluorophenyl)-4-hydroxy-5,6-dimethylnicotinamide
Reagent This compoundThis compound
Base K₂CO₃Cs₂CO₃
Solvent DMFDMF
Temperature 80°C60°C
Reaction Time 4-6 hours12-18 hours
Typical Yield 75-85%60-70%

Table 2: Expected Analytical Data for the Cyclopropylmethyl-d4 Moiety

Analytical TechniqueExpected Observation
¹H NMR Absence of signals corresponding to the four cyclopropyl protons. A signal for the methylene bridge protons (-CH₂-) adjacent to the cyclopropyl ring will be present, typically as a doublet. The characteristic upfield signals for cyclopropyl C-H protons (typically 0.2-0.8 ppm) will be absent.[2][3][4]
¹³C NMR The carbon signals of the cyclopropyl ring will be present but may show a slight upfield shift due to the deuterium substitution. The C-D coupling may lead to multiplets in the proton-decoupled spectrum.
Mass Spectrometry (MS) The molecular ion peak (M+) will be 4 mass units higher than the non-deuterated analog, confirming the incorporation of four deuterium atoms. For example, for the Firocoxib-d4 analog, the expected [M+H]⁺ would be approximately 341.1, compared to ~337.1 for Firocoxib.

Visualizations

Signaling Pathway and Experimental Workflows

DHODH_Inhibition_Pathway Product Product DHODH DHODH Product->DHODH Inhibition

Firocoxib_Synthesis_Workflow start Start: Precursor & Reagents reaction O-Alkylation Reaction (DMF, K₂CO₃, 80°C) start->reaction workup Aqueous Workup (Water, Ethyl Acetate) reaction->workup purification Column Chromatography workup->purification product Firocoxib-d4 Analog purification->product

Deuteration_Logic Metabolism Metabolism Slower_Metabolism Slower_Metabolism Metabolism->Slower_Metabolism

References

Application Notes and Protocols for the Analytical Detection of Cyclopropylmethyl Bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Cyclopropylmethyl bromide-d4, a deuterated internal standard crucial for mass spectrometry-based quantification in various stages of drug development. The protocols focus on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely accessible technique for volatile and semi-volatile compounds.

Introduction

This compound (CPMB-d4) is the deuterium-labeled analogue of Cyclopropylmethyl bromide. Due to its chemical and physical similarity to the non-labeled counterpart, it serves as an ideal internal standard (IS) for quantitative analyses. The incorporation of four deuterium atoms results in a distinct mass-to-charge ratio (m/z), allowing for its differentiation from the unlabeled analyte while ensuring it co-elutes and experiences similar matrix effects during analysis. This property is essential for correcting variations during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of quantitative methods.[1]

CPMB-d4 is particularly relevant in the synthesis of pharmaceutical compounds like Firocoxib, where precise quantification of intermediates is critical.[1] The analytical methods detailed below are designed to provide a framework for the reliable detection and quantification of CPMB-d4 in various matrices.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile compounds such as this compound. The methodology involves the separation of the analyte from a mixture using a gas chromatograph followed by detection using a mass spectrometer.

Principle

The sample containing CPMB-d4 is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. Upon elution from the column, the analyte enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics of the GC-MS method for the quantification of this compound. This data is representative of a validated method for a similar type of small, brominated molecule and serves as a benchmark for method development and validation.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.5 µM
Limit of Quantitation (LOQ) 1.5 µM
Accuracy 90-110%
Precision (%RSD) < 15%
Recovery 85-105%

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a step-by-step guide for the analysis of this compound using GC-MS.

Materials and Reagents
  • This compound standard

  • Solvent (e.g., Dichloromethane, HPLC grade)

  • Inert gas for GC (Helium or Nitrogen, high purity)

  • GC vials and caps

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer with an electron ionization (EI) source.

Sample Preparation
  • Standard Preparation : Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Working Solutions : Create a series of working solutions by serially diluting the stock solution to cover the desired concentration range for the calibration curve.

  • Sample Spiking (for quantification of unlabeled compound) : For use as an internal standard, spike a known concentration of this compound into all samples (blanks, standards, and unknowns) before any extraction or derivatization steps.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and application.

ParameterSetting
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-200) orSelected Ion Monitoring (SIM)

For Selected Ion Monitoring (SIM) , monitor the following ions:

  • Quantifier ion for CPMB-d4 : To be determined based on the mass spectrum (likely a fragment ion).

  • Qualifier ion(s) for CPMB-d4 : To be determined for confirmation of identity.

Data Analysis
  • Qualitative Analysis : Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show a characteristic fragmentation pattern with a molecular ion peak corresponding to its molecular weight (139.03 g/mol ).

  • Quantitative Analysis : Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards. The concentration of this compound in unknown samples can then be determined from this curve. When used as an internal standard, the ratio of the analyte peak area to the CPMB-d4 peak area is used for quantification.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of an analyte using this compound as an internal standard.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Chemical Sample Spike Spike with CPMB-d4 (IS) Sample->Spike Extract Extraction/ Cleanup Spike->Extract GCMS GC-MS Analysis Extract->GCMS Integration Peak Integration (Analyte & IS) GCMS->Integration Calibration Calibration Curve (Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression of the analytical method development and validation process.

logical_flow MethodDev Method Development Optimization Parameter Optimization (GC & MS) MethodDev->Optimization Validation Method Validation Optimization->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Routine Routine Analysis Validation->Routine

Caption: Logical flow of analytical method development and validation.

References

Application Notes and Protocols: Cyclopropylmethyl Bromide-d4 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Cyclopropylmethyl bromide-d4 (CPM-d4) and related cyclopropylmethyl-containing compounds in the study of drug metabolism, with a focus on their role as mechanism-based inhibitors of cytochrome P450 (CYP450) enzymes. Detailed experimental protocols are provided to guide researchers in evaluating the inhibitory potential of such compounds.

Introduction

Understanding the potential for mechanism-based inhibition is a critical step in drug development, as it can predict and explain significant drug-drug interactions. These notes will, therefore, draw upon the established principles of cyclopropyl-mediated CYP450 inactivation to outline the applications of CPM-d4.

Application: Probing for Mechanism-Based Inactivation of CYP450s

Compounds containing a cyclopropylmethyl group are known to be potential mechanism-based inactivators of CYP450 enzymes. The proposed mechanism involves the formation of a reactive intermediate that can covalently modify the enzyme.

Proposed Mechanism of Inactivation

The inactivation of CYP450 enzymes by cyclopropyl-containing compounds, particularly cyclopropylamines, is thought to proceed via a single electron transfer (SET) mechanism. This process leads to the opening of the highly strained cyclopropyl ring, generating a reactive carbon-centered radical. This radical can then covalently bind to the enzyme's active site, causing irreversible inhibition.

Another potential pathway for inactivation is the formation of metabolic intermediate complexes (MICs), where a metabolite coordinates tightly with the heme iron of the CYP450, rendering the enzyme inactive.

G cluster_0 CYP450 Catalytic Cycle cluster_1 Mechanism-Based Inactivation Pathway Enzyme_Substrate E + S ES_Complex [E-S] Enzyme_Substrate->ES_Complex Binding Metabolism Metabolism ES_Complex->Metabolism Oxidation Activation Metabolic Activation ES_Complex->Activation Competition Enzyme_Product E + P Metabolism->Enzyme_Product Product Release Inhibitor CPM-d4 (I) EI_Complex [E-I] Inhibitor->EI_Complex Binding EI_Complex->Activation Reactive_Intermediate Reactive Intermediate (I) Activation->Reactive_Intermediate Inactive_Enzyme E-I (Inactive) Reactive_Intermediate->Inactive_Enzyme Covalent Binding

Figure 1: General scheme of CYP450 metabolism and mechanism-based inactivation.
Role of Deuterium Labeling (Kinetic Isotope Effect)

The replacement of hydrogen with deuterium can slow down reactions where a C-H bond is broken in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). By comparing the inactivation kinetics of this compound with its non-deuterated analog, researchers can determine if the C-H (or C-D) bond cleavage on the methyl group is a rate-limiting step in the metabolic activation process.

  • A significant KIE (kH/kD > 2) would suggest that the abstraction of a hydrogen/deuterium atom from the methyl group is involved in the rate-determining step of the activation pathway.

  • No significant KIE (kH/kD ≈ 1) would indicate that this bond cleavage is not rate-limiting, and other steps, such as the initial electron transfer, are the slower processes.

This information is invaluable for elucidating the precise mechanism of inactivation.

Experimental Protocols

The following protocols are designed to assess the potential of a test compound, such as this compound, to act as a mechanism-based inhibitor of CYP450 enzymes.

Protocol 1: IC50 Shift Assay for Preliminary Screening

This assay is a rapid screen to determine if a compound exhibits time-dependent inhibition, a hallmark of mechanism-based inactivators.

Materials:

  • Human liver microsomes (HLM) or recombinant CYP450 enzymes

  • Test compound (this compound)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Probe substrate for the specific CYP450 isoform being tested (e.g., testosterone for CYP3A4)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile or methanol)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare two sets of incubations: "No Pre-incubation" and "Pre-incubation".

  • No Pre-incubation:

    • In a microcentrifuge tube, combine HLM (or recombinant enzyme), the probe substrate, and a range of concentrations of the test compound in the incubation buffer.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

    • Stop the reaction by adding the quenching solution.

  • Pre-incubation:

    • In a separate set of tubes, combine HLM (or recombinant enzyme) and a range of concentrations of the test compound in the incubation buffer.

    • Add the NADPH regenerating system to initiate the pre-incubation.

    • Pre-incubate for a set time (e.g., 30 minutes) at 37°C to allow for potential metabolic activation and inactivation.

    • Following pre-incubation, add the probe substrate to initiate the final reaction.

    • Incubate for the same short period as the "No Pre-incubation" set (e.g., 5-10 minutes).

    • Stop the reaction by adding the quenching solution.

  • Sample Analysis:

    • Centrifuge all samples to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • For both sets of incubations, plot the percentage of remaining enzyme activity against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each condition.

    • A significant shift (decrease) in the IC50 value in the "Pre-incubation" set compared to the "No Pre-incubation" set suggests time-dependent inhibition.

G cluster_0 No Pre-incubation cluster_1 Pre-incubation A1 Combine HLM, Probe Substrate, and Inhibitor A2 Add NADPH (Start Reaction) A1->A2 A3 Incubate (5-10 min) A2->A3 A4 Quench Reaction A3->A4 Analysis LC-MS/MS Analysis & IC50 Calculation A4->Analysis B1 Combine HLM and Inhibitor B2 Add NADPH (Start Pre-incubation) B1->B2 B3 Pre-incubate (30 min) B2->B3 B4 Add Probe Substrate (Start Final Reaction) B3->B4 B5 Incubate (5-10 min) B4->B5 B6 Quench Reaction B5->B6 B6->Analysis

Figure 2: Workflow for the IC50 shift assay.
Protocol 2: Determination of Inactivation Kinetic Parameters (k_inact and K_I)

If the IC50 shift assay suggests time-dependent inhibition, this protocol is used to determine the key kinetic parameters: the maximal rate of inactivation (k_inact) and the concentration of the inhibitor that gives half the maximal rate of inactivation (K_I).

Materials:

  • Same as Protocol 2.1.

Procedure:

  • Prepare incubations containing HLM (or recombinant enzyme), the NADPH regenerating system, and a range of concentrations of the test compound in incubation buffer.

  • Pre-incubate the mixtures at 37°C.

  • At various time points during the pre-incubation (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot from each concentration and add it to a separate tube containing the probe substrate to initiate the final reaction.

  • Incubate for a short, consistent time (e.g., 5 minutes).

  • Stop the reaction with quenching solution.

  • Analyze all samples by LC-MS/MS for metabolite formation.

  • Data Analysis:

    • For each concentration of the test compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the inhibitor concentration.

    • This will yield the values for k_inact and K_I.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical IC50 Shift Data for Compound X (e.g., a cyclopropylmethyl-containing compound)

ConditionIC50 (µM)Fold Shift
No Pre-incubation50-
30-min Pre-incubation510

Table 2: Hypothetical Inactivation Kinetic Parameters for Compound X and its Deuterated Analog

Compoundk_inact (min⁻¹)K_I (µM)k_inact / K_I (mL/min/µmol)
Compound X (non-deuterated)0.1100.01
Compound X-d40.05120.0042

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.

Conclusion

This compound represents a valuable tool for investigating the mechanism-based inhibition of cytochrome P450 enzymes. By employing the protocols outlined in these application notes, researchers can effectively screen for time-dependent inhibition, determine key inactivation kinetic parameters, and use the deuterium label to probe the reaction mechanism. This information is crucial for understanding and predicting potential drug-drug interactions, thereby contributing to the development of safer and more effective medicines.

References

Application Notes and Protocols for Isotopic Labeling with Cyclopropylmethyl Bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of Cyclopropylmethyl bromide-d4, a deuterated alkylating agent, in isotopic labeling for research and drug development applications. The inclusion of a stable isotope label facilitates the use of labeled molecules as internal standards in quantitative bioanalysis and as tracers in metabolic studies.

Introduction

This compound (C₄H₃D₄Br) is a deuterated analog of cyclopropylmethyl bromide. The four deuterium atoms on the cyclopropyl ring provide a significant mass shift (+4 Da) with minimal impact on the physicochemical properties of the parent molecule. This makes it an invaluable reagent for introducing a stable isotope label onto molecules containing nucleophilic functional groups such as phenols, thiols, amines, and carboxylates. The resulting deuterated compounds are ideal for use as internal standards in mass spectrometry-based quantification assays (LC-MS, GC-MS) and for tracing the metabolic fate of drugs and xenobiotics.[1]

Key Applications

  • Internal Standards for Quantitative Analysis: Molecules labeled with the cyclopropylmethyl-d4 group serve as excellent internal standards for mitigating matrix effects and improving the accuracy and precision of quantitative mass spectrometry assays.[1]

  • Metabolic Fate and Pharmacokinetic Studies: The deuterium label allows for the differentiation and quantification of a parent compound from its metabolites, enabling detailed investigation of metabolic pathways and pharmacokinetic profiles.

  • Drug Synthesis: this compound can be used as a starting material or intermediate in the synthesis of deuterated drug candidates, such as the COX-2 inhibitor Firocoxib, to investigate the potential therapeutic advantages of deuteration (e.g., improved metabolic stability).[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₄H₃D₄Br
Molecular Weight 139.03 g/mol
Isotopic Purity Typically ≥ 98%
Appearance Colorless to pale yellow liquid
Boiling Point ~105-107 °C (for non-deuterated)
Density ~1.3 g/mL (for non-deuterated)

Table 2: Representative Reaction Conditions for O-Alkylation of a Phenolic Acceptor

ParameterCondition
Substrate 4-hydroxybenzoic acid
Reagent This compound (1.2 eq)
Base Potassium Carbonate (K₂CO₃) (2.0 eq)
Solvent Acetonitrile (ACN)
Temperature 60 °C
Reaction Time 4 hours
Typical Yield 85-95%

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of an Amine with this compound

This protocol describes a general method for the synthesis of a deuterated secondary or tertiary amine using this compound.

Materials:

  • Primary or secondary amine substrate

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring plate and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the amine substrate (1.0 eq) and the chosen anhydrous solvent (e.g., ACN).

  • Add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq) to the stirred solution.

  • Add this compound (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid base and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure N-cyclopropylmethyl-d4-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and isotopic purity.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Reactants: - Amine Substrate - this compound - Base (K2CO3) - Solvent (ACN) reaction N-Alkylation Reaction (60°C, 4h) start->reaction filtration Filtration reaction->filtration concentration Solvent Evaporation filtration->concentration purification Column Chromatography concentration->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization final_product Pure Labeled Product characterization->final_product

Caption: Workflow for N-alkylation using this compound.

signaling_pathway cluster_application Application in Drug Metabolism Study parent_drug Labeled Drug (Drug-CPM-d4) metabolism In Vivo / In Vitro Metabolism (e.g., Liver Microsomes) parent_drug->metabolism metabolites Metabolite Pool (Unlabeled & Labeled) metabolism->metabolites lc_ms LC-MS/MS Analysis metabolites->lc_ms quantification Quantification of Parent & Metabolites lc_ms->quantification

Caption: Use of a labeled drug in a metabolic study.

References

Troubleshooting & Optimization

Technical Support Center: Cyclopropylmethyl Bromide-d4 Synthesis Byproduct Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Cyclopropylmethyl bromide-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The most prevalent byproducts in the synthesis of Cyclopropylmethyl bromide are its isomers: bromocyclobutane and 4-bromo-1-butene.[1][2][3] These byproducts are challenging to separate from the desired product due to their similar boiling points.[3][4]

Q2: What synthetic routes are typically used for the preparation of Cyclopropylmethyl bromide, and how can they be adapted for the deuterated analog?

A2: Common synthetic methods involve the bromination of cyclopropylmethanol. Reagents used for this transformation include phosphorus tribromide (PBr₃), a complex of N-bromosuccinimide (NBS) and dimethyl sulfide, or triphenylphosphine with bromine. For the synthesis of this compound, the starting material would be cyclopropylmethanol-d4. The reaction conditions would be analogous to the non-deuterated synthesis.

Q3: How can I minimize the formation of isomeric byproducts like bromocyclobutane and 4-bromo-1-butene?

A3: The formation of these rearrangement byproducts is often temperature-dependent. Performing the bromination reaction at very low temperatures, for example, -78°C, can significantly improve the selectivity for the desired Cyclopropylmethyl bromide. Additionally, the choice of brominating agent can influence the product distribution.

Q4: What analytical techniques are recommended for the analysis of this compound and its byproducts?

A4: Gas Chromatography (GC) is a widely used technique to determine the purity of Cyclopropylmethyl bromide and quantify the percentage of byproducts. For structural confirmation of the main product and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. This compound itself can be used as an internal standard for quantitative analysis using these methods.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Ensure the brominating agent is fresh and added in the correct stoichiometric ratio.- Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.
Product loss during workup or distillation.- Perform extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase.- Use a high-efficiency distillation column and carefully control the distillation temperature and pressure to avoid loss of the volatile product.
High levels of bromocyclobutane and 4-bromo-1-butene byproducts Reaction temperature is too high, promoting rearrangement.- Maintain a low reaction temperature throughout the addition of the brominating agent and the subsequent reaction time.
The chosen bromination reagent is not selective.- Consider using a milder and more selective brominating agent, such as a complex of N-bromosuccinimide and dimethyl sulfide.
Difficulty in separating the product from byproducts by distillation Byproducts have very close boiling points to the main product.- Employ fractional distillation with a high-performance column for better separation.- If distillation is ineffective, consider alternative purification methods like preparative gas chromatography.
Inaccurate quantification of product and byproducts Non-optimal analytical method.- Develop and validate a GC method with a suitable column and temperature program for optimal separation of isomers.- Use a deuterated internal standard, such as this compound itself, for accurate quantification by GC-MS or NMR.

Quantitative Byproduct Analysis

The following table summarizes typical byproduct levels reported in different synthetic preparations of Cyclopropylmethyl bromide.

Synthesis Method Bromocyclobutane (%) 4-bromo-1-butene (%) Reference
Cyclopropylmethanol with PBr₃ in DMF0.30.1
Cyclopropylmethanol with HBr/dioxane92

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity and Byproducts

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the crude or purified this compound in a volatile organic solvent such as dichloromethane or diethyl ether.

2. GC-MS Instrumentation and Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of the isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Set to a temperature of 250°C with a split ratio (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230°C.

3. Data Analysis:

  • Identify the peaks corresponding to this compound, bromocyclobutane, and 4-bromo-1-butene based on their retention times and mass spectra.

  • The relative percentage of each component can be estimated by the peak area integration. For more accurate quantification, a calibration curve with an internal standard should be used.

Protocol 2: ¹H NMR Analysis for Structural Confirmation

This protocol provides a general method for confirming the structure of Cyclopropylmethyl bromide and identifying byproducts.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d6) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent.

2. NMR Spectrometer Setup:

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).

  • Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Spectral Interpretation:

  • Cyclopropylmethyl bromide: Look for characteristic signals of the cyclopropyl ring protons and the methylene protons adjacent to the bromine atom.

  • Bromocyclobutane and 4-bromo-1-butene: These byproducts will have distinct signals that can be identified and compared to reference spectra. For instance, 4-bromo-1-butene will show signals in the vinyl region of the spectrum.

Visualizations

Synthesis_and_Byproduct_Formation cluster_synthesis Synthesis Pathway cluster_byproducts Byproduct Formation (Rearrangement) Cyclopropylmethanol-d4 Cyclopropylmethanol-d4 Cyclopropylmethyl_bromide_d4 Cyclopropylmethyl bromide-d4 (Desired Product) Cyclopropylmethanol-d4->Cyclopropylmethyl_bromide_d4 Bromination Brominating_Agent Brominating Agent (e.g., PBr3, NBS/DMS) Brominating_Agent->Cyclopropylmethyl_bromide_d4 Cyclopropylmethyl_cation Cyclopropylmethyl Cation Intermediate Cyclopropylmethyl_bromide_d4->Cyclopropylmethyl_cation High Temp. Bromocyclobutane Bromocyclobutane Cyclopropylmethyl_cation->Bromocyclobutane Ring Expansion 4-bromo-1-butene 4-bromo-1-butene Cyclopropylmethyl_cation->4-bromo-1-butene Ring Opening Analytical_Workflow Crude_Product Crude Synthesis Product GC_MS GC-MS Analysis Crude_Product->GC_MS NMR NMR Analysis Crude_Product->NMR Purity_Check Purity Assessment (%) GC_MS->Purity_Check Byproduct_ID Byproduct Identification GC_MS->Byproduct_ID Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Purification Purification (e.g., Fractional Distillation) Purity_Check->Purification Byproduct_ID->Purification Final_Product Pure Cyclopropylmethyl bromide-d4 Purification->Final_Product

References

Purification techniques for "Cyclopropylmethyl bromide-d4"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Cyclopropylmethyl bromide-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically isomers that form during the synthesis from cyclopropylmethanol-d4. These include cyclobutyl bromide-d4 and 4-bromo-1-butene-d4.[1][2][3] The starting material, cyclopropylmethanol-d4, may also be present if the reaction did not go to completion.

Q2: What is the recommended method for purifying this compound?

A2: The most effective and commonly cited method for purifying this compound is fractional distillation.[1][4] This is often performed under reduced pressure to lower the boiling point and minimize thermal decomposition. Prior to distillation, an aqueous workup is typically recommended to remove any remaining acids or water-soluble byproducts.

Q3: How should I store this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is a flammable liquid and should be kept away from heat, sparks, open flames, and strong oxidizing agents or bases. For long-term storage, refrigeration (0-6°C) is recommended.

Q4: My purified this compound is developing a color over time. What is causing this?

A4: Discoloration upon storage can indicate decomposition. This can be caused by exposure to light, air (oxidation), or residual acidic impurities. Ensure the product is stored under an inert atmosphere (like nitrogen or argon) and protected from light. If the product was not properly neutralized before storage, residual acid can catalyze degradation.

Q5: Can I use flash chromatography to purify this compound?

A5: While distillation is the preferred method, flash chromatography on silica gel can be used. However, given the reactive nature of alkyl bromides and their potential for decomposition on silica, this method should be approached with caution. It is crucial to use a non-polar eluent system and to not let the compound sit on the column for an extended period.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Distillation 1. Inefficient fractional distillation column. 2. Co-distillation of impurities with similar boiling points (e.g., cyclobutyl bromide). 3. Thermal decomposition during distillation.1. Use a longer, more efficient distillation column (e.g., a Vigreux or packed column). 2. Perform the distillation under reduced pressure to increase the boiling point differences between isomers. 3. Add an acid scavenger (e.g., N-methylpyrrolidone or a trialkylamine) to the distillation flask to prevent acid-catalyzed isomerization and decomposition.
Low Yield of Purified Product 1. Decomposition during workup or distillation. 2. Incomplete extraction from the reaction mixture. 3. Product loss during transfers.1. Ensure all aqueous washes are neutral or slightly basic before distillation. Avoid high temperatures during distillation by using reduced pressure. 2. Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery. 3. Handle the material carefully, especially during transfers of the volatile liquid.
Product Decomposes in the GC-MS 1. High injector temperature. 2. Active sites in the GC liner or column.1. Lower the injector temperature to the minimum required for volatilization. 2. Use a deactivated liner and a robust GC column.
Presence of Water in Final Product 1. Inadequate drying of the organic phase before distillation.1. Dry the organic extract thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

Experimental Protocols

Protocol 1: Extractive Workup of Crude this compound

This protocol describes the initial purification steps to remove acidic byproducts and water-soluble impurities before final purification by distillation.

  • Transfer the Reaction Mixture: Carefully transfer the crude reaction mixture to a separatory funnel.

  • Dilution: Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to facilitate phase separation.

  • Aqueous Wash: Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acidic components.

    • Note: Vent the separatory funnel frequently as carbon dioxide gas may be generated.

  • Brine Wash: Wash the organic phase with a saturated aqueous solution of sodium chloride (brine). This helps to remove excess water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The remaining crude product is now ready for final purification.

Protocol 2: Purification by Fractional Distillation

This protocol details the final purification of this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus. For optimal separation of isomers, a column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended.

  • Charge the Flask: Transfer the crude this compound from the extractive workup into the distillation flask.

    • (Optional but Recommended): Add a small amount of a high-boiling acid scavenger, such as N-methylpyrrolidone, to the flask to inhibit decomposition.

  • Reduce Pressure: Connect the apparatus to a vacuum pump and carefully reduce the pressure to the desired level. A pressure of 13 mbar has been reported to be effective.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions: Collect the distillate in fractions based on the boiling point at the given pressure.

    • For example, at 13 mbar, fractions can be collected between 24-30°C and 30-40°C.

  • Analysis: Analyze the purity of each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Combine Pure Fractions: Combine the fractions that meet the desired purity specifications.

  • Storage: Store the purified product in a tightly sealed container under an inert atmosphere and in a refrigerator.

Quantitative Data

The following table summarizes purity and yield data reported in the literature for the synthesis and purification of Cyclopropylmethyl bromide (non-deuterated). Similar results can be expected for the deuterated analog.

Synthesis Method Purification Steps Purity Yield Reference
Cyclopropanemethanol with N-bromosuccinimide and dimethyl sulfide in dichloromethaneWashed with saturated aq. NaHCO₃ and water, then distilled.98 area % by GC67%
Cyclopropanemethanol with N-bromosuccinimide and dimethyl sulfide in dimethylformamideDiluted with water, extracted with pentane, washed, dried, and distilled.95 area % by GC49%
Cyclopropanemethanol with 48% hydrobromic acidOrganic phase separated and distilled using a Teflon spinning band system.98%~90% recovery
Cyclopropylmethanol with PBr₃ and N,N-dimethylformamideWashed and subjected to vacuum distillation.99.4%85 mol%

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Extractive Workup cluster_distillation Final Purification cluster_final Final Product CrudeProduct Crude Cyclopropylmethyl bromide-d4 Wash 1. Wash with aq. NaHCO3 2. Wash with Brine CrudeProduct->Wash Dry Dry with MgSO4 or Na2SO4 Wash->Dry SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval Distillation Fractional Distillation (Under Reduced Pressure) SolventRemoval->Distillation PureProduct Pure Cyclopropylmethyl bromide-d4 Distillation->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting Start Low Purity After Distillation? ImpurityCheck Check GC-MS for Isomers (Cyclobutyl bromide, etc.) Start->ImpurityCheck Yes End Achieved High Purity Start->End No DecompositionCheck Signs of Decomposition? (Color change, charring) ImpurityCheck->DecompositionCheck No Isomers Solution_Isomers Increase Column Efficiency OR Distill at Lower Pressure ImpurityCheck->Solution_Isomers Isomers Present Solution_Decomposition Add Acid Scavenger to Flask AND Lower Distillation Temperature DecompositionCheck->Solution_Decomposition Yes DecompositionCheck->End No Solution_Isomers->End Solution_Decomposition->End

Caption: Troubleshooting guide for low purity after distillation.

References

Technical Support Center: Isotopic Stability of Cyclopropylmethyl bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cyclopropylmethyl bromide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on preventing unintended loss of the deuterium labels. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common concerns and potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable are the deuterium labels on this compound?

The deuterium atoms in this compound are bonded to sp3 hybridized carbon atoms of the cyclopropyl ring and the methyl group. These C-D bonds are strong and not considered "labile" or "exchangeable" under standard experimental conditions. Unlike hydrogens attached to heteroatoms (e.g., -OH, -NH, -SH), which can readily exchange with protons from the environment, the deuterium labels on this compound are covalently bound to carbon and are chemically stable.[1]

Q2: What is H/D exchange and should I be concerned about it with this compound?

Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[2] This is a common issue with compounds containing labile deuterium atoms. However, for this compound, the risk of H/D exchange is minimal under typical applications, such as its use as an alkylating agent or as an internal standard for quantitative analysis by NMR or mass spectrometry.[3]

Q3: Under what conditions could I potentially see a loss of the deuterium label?

While highly unlikely in standard protocols, extreme conditions could potentially compromise the isotopic purity of this compound. These include:

  • Very Strong Acids or Bases: Extremely harsh acidic or basic conditions, which are not typical for the use of this reagent, could potentially facilitate side reactions that might affect the cyclopropyl ring structure.

  • High Temperatures: Prolonged exposure to very high temperatures could lead to decomposition of the molecule, though this is not a direct H/D exchange.

  • Presence of Metal Catalysts: Certain transition metal catalysts can facilitate C-H (and C-D) bond activation.[4] If your reaction involves such catalysts, it is advisable to run a control experiment to check for any potential deuterium loss.

Q4: How can I verify the isotopic purity of my this compound?

The isotopic purity of this compound can be verified using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to check for the absence of proton signals at the deuterated positions. 2H NMR will show signals corresponding to the deuterium atoms.

  • Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique to determine the mass of the molecule and its isotopologues, allowing for a precise determination of the degree of deuteration.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound.

Issue Possible Cause Recommended Solution
I am observing a lower than expected mass in my MS analysis, suggesting a loss of deuterium. 1. In-source fragmentation or reaction: The conditions in the mass spectrometer's ion source (e.g., high temperature) might be causing the molecule to fragment or react. 2. Contamination: The sample might be contaminated with a non-deuterated analogue or other impurities. 3. Unexpected side reaction: The reaction conditions may have led to a side reaction that alters the structure of the molecule.1. Optimize MS conditions: Try using a softer ionization technique or lowering the source temperature. 2. Verify purity: Re-run a purity check on the starting material using NMR or a fresh MS sample. 3. Analyze reaction byproducts: Use techniques like GC-MS or LC-MS to identify any potential side products.
My NMR spectrum shows unexpected proton signals where deuterium should be. 1. Low isotopic purity of the starting material. 2. Contamination: The sample may be contaminated with a protic solvent or other hydrogen-containing impurity.1. Check the Certificate of Analysis (CoA): Verify the specified isotopic purity from the supplier. 2. Use high-purity anhydrous solvents: Ensure all solvents used for sample preparation and analysis are of high purity and anhydrous.
My reaction yield is low when using this compound. 1. Decomposition of the reagent: Cyclopropylmethyl bromide can be sensitive to moisture and light. Improper storage can lead to degradation. 2. Reaction conditions not optimized: The reaction may require specific conditions for optimal yield.1. Proper storage: Store this compound in a tightly sealed container, protected from light, and in a cool, dry place as recommended by the supplier. 2. Literature review: Consult literature for similar reactions to ensure the conditions (solvent, temperature, base, etc.) are appropriate for a cyclopropylmethyl halide.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

To maintain the isotopic and chemical integrity of this compound, the following handling and storage procedures are recommended:

  • Storage: Store the compound in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). Keep it in a refrigerator or freezer as specified by the manufacturer, and protect it from light.

  • Handling:

    • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

    • Handle the compound in a well-ventilated fume hood.

    • Use dry glassware and syringes.

    • For preparing solutions, use anhydrous aprotic solvents (e.g., acetonitrile, tetrahydrofuran, dichloromethane).

Protocol 2: Monitoring Isotopic Stability by 1H NMR

This protocol describes how to check for potential H/D exchange during a reaction.

  • Initial Spectrum: Acquire a 1H NMR spectrum of the starting this compound in a suitable deuterated solvent (e.g., CDCl3) to confirm the absence of signals at the deuterated positions.

  • Reaction Monitoring: Take an aliquot of the reaction mixture at different time points.

  • Sample Preparation: Quench the reaction in the aliquot if necessary, and remove the solvent under reduced pressure.

  • NMR Analysis: Dissolve the residue in a deuterated solvent and acquire a 1H NMR spectrum.

  • Data Comparison: Compare the spectra over time. The appearance or increase in the intensity of signals in the regions where deuterium atoms are located would indicate a loss of the label.

Visualizations

H_D_Exchange_Prevention Workflow for Preventing H/D Exchange cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Conditions cluster_analysis Analysis storage Store in a cool, dry, dark place under inert atmosphere (Ar/N2) warm Equilibrate to Room Temperature Before Opening storage->warm On Retrieval dry Use Anhydrous Solvents and Dry Glassware warm->dry Preparation aprotic Prefer Aprotic Solvents (e.g., MeCN, THF, DCM) dry->aprotic Solvent Choice neutral_pH Avoid Extreme pH (Strong Acids/Bases) aprotic->neutral_pH Setup moderate_temp Use Moderate Temperatures neutral_pH->moderate_temp catalyst Screen for Metal Catalyst Compatibility moderate_temp->catalyst nmr Verify Isotopic Purity by NMR catalyst->nmr Verification ms Confirm Mass by MS catalyst->ms Verification

Caption: Recommended workflow for handling and using this compound to prevent isotopic exchange.

troubleshooting_workflow Troubleshooting Deuterium Loss start Suspected Deuterium Loss (e.g., unexpected MS or NMR data) check_purity Verify Isotopic Purity of Starting Material (NMR/MS) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok issue_with_material Contact Supplier/ Use a New Batch purity_ok->issue_with_material No analyze_conditions Review Experimental Conditions purity_ok->analyze_conditions Yes harsh_conditions Extreme pH, High Temp, or Active Catalyst Used? analyze_conditions->harsh_conditions side_reaction Hypothesize Side Reaction/ Decomposition harsh_conditions->side_reaction Yes check_analysis Examine Analytical Method harsh_conditions->check_analysis No optimize_conditions Modify Conditions: - Milder pH - Lower Temperature - Screen Catalysts side_reaction->optimize_conditions resolution Problem Resolved optimize_conditions->resolution ms_source In-Source Fragmentation/ Reaction in MS? check_analysis->ms_source optimize_ms Adjust MS Parameters: - Softer Ionization - Lower Temperature ms_source->optimize_ms Yes ms_source->resolution No optimize_ms->resolution

Caption: A logical workflow for troubleshooting suspected deuterium loss when using this compound.

References

Technical Support Center: Cyclopropylmethyl Bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopropylmethyl bromide-d4. The information addresses potential degradation-related issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is the deuterium-labeled version of Cyclopropylmethyl bromide. It is primarily used as a stable isotope-labeled intermediate in the synthesis of various compounds.[1][2] Its applications include its use as a reagent in the preparation of human dihydroorotate dehydrogenase inhibitors and in the synthesis of radiolabeled compounds for PET imaging.[2] It also serves as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Q2: How stable is this compound under typical laboratory conditions?

This compound is a relatively stable compound.[1] However, like its non-deuterated analog, it is incompatible with strong bases and strong oxidizing agents. For long-term storage, it is recommended to keep it at 0-6°C.

Q3: What are the potential degradation pathways for this compound?

Troubleshooting Guide

Issue 1: Appearance of Unexpected Impurities in GC-MS/LC-MS Analysis

  • Question: I am observing unexpected peaks in my mass spectrometry analysis after running a reaction with this compound or after storing it in solution. What could these impurities be?

  • Answer: The presence of unexpected peaks may be due to the degradation of this compound. The most likely degradation products arise from solvolysis and rearrangement reactions. Depending on your reaction solvent and conditions, these impurities could be:

    • Cyclopropylmethanol-d4

    • Cyclobutanol-d4

    • Homoallyl alcohol-d4 (3-buten-1-ol-d4)

    The formation of these products is highly dependent on the solvent and temperature.

Issue 2: Low Yield of the Desired Product

  • Question: My reaction yield is lower than expected. Could degradation of this compound be the cause?

  • Answer: Yes, degradation of the starting material can contribute to lower yields. To minimize degradation, consider the following:

    • Solvent Choice: Use aprotic solvents if possible to minimize solvolysis.

    • Temperature Control: Run the reaction at the lowest effective temperature.

    • Inert Atmosphere: While not specifically for hydrolysis, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation from atmospheric oxygen, especially in the presence of radical initiators or certain catalysts.

Hypothetical Degradation Data

The following table summarizes hypothetical degradation data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.

ConditionTemperature (°C)Time (h)Degradation (%)Major Degradation Products
0.1 M HCl602415Cyclopropylmethanol-d4, Cyclobutanol-d4
0.1 M NaOH602425Cyclopropylmethanol-d4
3% H₂O₂25245(Oxidative products not well-defined)
Thermal (neat)10024<2Isomeric bromides (e.g., bromocyclobutane-d4)

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C.

    • Control: Keep a sealed vial of the stock solution at room temperature, protected from light.

  • Time Points:

    • Analyze samples at initial (t=0), 6, 12, and 24 hours.

  • Analysis:

    • Prior to analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a suitable method such as GC-MS or LC-MS to identify and quantify any degradation products.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on the known reactivity of its non-deuterated analog.

G cluster_main Potential Degradation Pathways of this compound A Cyclopropylmethyl Bromide-d4 B Cyclopropylmethyl Carbocation-d4 A->B Loss of Br- C Cyclopropylmethanol-d4 B->C +H2O -H+ D Cyclobutyl Carbocation-d4 B->D Rearrangement E Cyclobutanol-d4 D->E +H2O -H+ F Homoallyl Carbocation-d4 D->F Rearrangement G Homoallyl Alcohol-d4 F->G +H2O -H+

Caption: Carbocation rearrangement pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat) start->stress sample Sample at Time Points (0, 6, 12, 24h) stress->sample analyze Neutralize (if needed) & Analyze by GC-MS/LC-MS sample->analyze end Identify & Quantify Degradation Products analyze->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting "Cyclopropylmethyl bromide-d4" Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Cyclopropylmethyl bromide-d4 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols for key reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated form of cyclopropylmethyl bromide. The four deuterium atoms on the cyclopropyl ring make it a valuable tool in various research applications. Its primary uses include:

  • Internal Standard: It serves as an excellent internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Tracer Studies: It can be used as a tracer to investigate reaction mechanisms and metabolic pathways. The deuterium labeling allows for the tracking of the cyclopropylmethyl group through complex transformations.[1]

  • Synthesis of Deuterated Molecules: It is a key building block for the synthesis of more complex deuterated molecules, such as the selective COX-2 inhibitor, Firocoxib.[1]

Q2: What is the Kinetic Isotope Effect (KIE) and how might it affect my reaction with this compound?

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This means that reactions where a C-H bond is broken in the rate-determining step will be slower when a C-D bond is broken instead.

For most reactions with this compound, such as nucleophilic substitutions or Grignard reagent formation, the C-D bonds on the cyclopropyl ring are not broken. In these cases, you will likely observe a secondary kinetic isotope effect (SKIE), which results in a much smaller change in reaction rate compared to a primary kinetic isotope effect. However, it is a factor to consider if you observe slower reaction times compared to the non-deuterated analog.

Q3: What are the common side products I should be aware of when using this compound?

The strained cyclopropyl ring in this compound can be susceptible to rearrangement, especially under certain reaction conditions. Potential side products include:

  • Cyclobutyl bromide-d4: Rearrangement of the cyclopropylmethyl cation intermediate can lead to the formation of a cyclobutyl ring.

  • Homoallylic bromide (4-bromo-1-butene-d4): Ring-opening of the cyclopropylmethyl system can result in the formation of this unsaturated bromide.

The formation of these byproducts is influenced by factors such as the solvent, temperature, and the nature of the nucleophile or electrophile used.

Q4: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as strong oxidizing agents and strong bases. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Guide 1: Grignard Reagent Formation

The formation of a Grignard reagent from this compound is a common and crucial step for many synthetic applications. However, issues can arise. This guide will help you troubleshoot common problems.

Problem 1: The Grignard reaction fails to initiate.

Possible Cause Troubleshooting Steps
Inactive Magnesium Surface The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. Activate the magnesium by gently crushing the turnings in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.
Presence of Water Even trace amounts of water will quench the Grignard reaction. Ensure all glassware is rigorously dried in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).
Low Reactivity While generally reactive, the deuterated compound might exhibit a slightly different reactivity profile. Gentle warming of the reaction mixture may be necessary to initiate the reaction.

Problem 2: Low yield of the Grignard reagent.

Possible Cause Troubleshooting Steps
Wurtz-Coupling Side Reaction This side reaction leads to the formation of a dimer (1,2-dicyclopropylethane-d8). To minimize this, add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.
Incomplete Reaction Ensure a slight excess of magnesium is used and allow for sufficient reaction time. The disappearance of the magnesium turnings is a good indicator of reaction completion.
Quenching by Impurities Ensure your starting material and solvent are free from acidic impurities.
Guide 2: Nucleophilic Substitution Reactions

This guide addresses common issues encountered during nucleophilic substitution reactions with this compound.

Problem: Low yield of the desired substitution product and formation of byproducts.

Possible Cause Troubleshooting Steps
Competing Elimination Reaction If a strong, sterically hindered base is used as the nucleophile, an E2 elimination reaction can compete with the desired SN2 substitution. Use a less hindered nucleophile or a weaker base if possible. Lowering the reaction temperature can also favor substitution over elimination.
Rearrangement Products Formation of cyclobutyl or homoallylic byproducts can occur, particularly in reactions that have some SN1 character (i.e., involve a carbocation intermediate). Use a polar aprotic solvent (e.g., acetone, DMF, DMSO) to favor the SN2 pathway.
Isotopic Scrambling (H/D Exchange) In the presence of protic solvents or acidic/basic conditions, there is a risk of deuterium-hydrogen exchange, which would lower the isotopic purity of your product. Use aprotic solvents and ensure all reagents are anhydrous.

Experimental Protocols

Protocol 1: Formation of Cyclopropylmethyl-d4-magnesium bromide (Grignard Reagent)

This protocol describes the preparation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Assemble the dry glassware and flush the system with an inert gas.

  • Place the magnesium turnings and a small crystal of iodine in the reaction flask.

  • Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes.

  • Allow the flask to cool and add a portion of the anhydrous solvent to cover the magnesium.

  • Prepare a solution of this compound in the anhydrous solvent in the dropping funnel.

  • Add a small amount of the this compound solution to the stirred magnesium suspension. Initiation of the reaction is indicated by a gentle reflux and a cloudy appearance.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes, or until the magnesium is consumed.

  • The resulting grey/brown solution is the Grignard reagent and should be used immediately in the next step.

Protocol 2: Synthesis of Firocoxib-d4 (Illustrative Nucleophilic Substitution)

This protocol is adapted from the synthesis of Firocoxib and illustrates a typical nucleophilic substitution using this compound.

Materials:

  • 3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one

  • This compound

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • To a mixture of 3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one and potassium carbonate in dimethylformamide, add this compound at room temperature.

  • Heat the reaction mixture to approximately 80°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and add water to precipitate the crude product.

  • Filter the solid and wash with water.

  • The crude Firocoxib-d4 can be further purified by recrystallization from a suitable solvent such as methanol.

Data Presentation

The following table summarizes representative reaction parameters for a nucleophilic substitution reaction using cyclopropylmethyl bromide. While this data is for the non-deuterated analog, it provides a useful starting point for optimizing reactions with this compound.

ParameterValue
Reactants
3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one1.0 eq
Cyclopropylmethyl bromide1.1 eq
Potassium carbonate1.5 eq
Solvent Dimethylformamide (DMF)
Temperature 80°C
Reaction Time 2 hours
Typical Yield >90% (for non-deuterated)
Purity (post-recrystallization) >99%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Dry Glassware initiation Initiation (e.g., Grignard formation) prep_glass->initiation prep_reagents Anhydrous Reagents & Solvents prep_reagents->initiation addition Slow Addition of This compound initiation->addition main_reaction Main Reaction (e.g., Nucleophilic Substitution) addition->main_reaction monitoring Monitor Progress (TLC, LC-MS) main_reaction->monitoring monitoring->main_reaction Incomplete? quench Quench Reaction monitoring->quench Complete extraction Extraction quench->extraction purification Purification (e.g., Recrystallization, Chromatography) extraction->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A general experimental workflow for reactions involving this compound.

troubleshooting_logic start Low Yield or Side Products Observed check_purity Check Starting Material Purity & Water Content start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions side_products Identify Side Products (GC-MS, NMR) start->side_products rearrangement Rearrangement Products? side_products->rearrangement elimination Elimination Products? side_products->elimination dimer Wurtz Coupling Dimer? side_products->dimer adjust_solvent Use Polar Aprotic Solvent rearrangement->adjust_solvent Yes lower_temp Lower Reaction Temperature elimination->lower_temp Yes slow_addition Slow Reagent Addition dimer->slow_addition Yes

Caption: A troubleshooting decision tree for reactions with this compound.

References

Optimizing reaction conditions for "Cyclopropylmethyl bromide-d4"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclopropylmethyl Bromide-d4

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in nucleophilic substitution reactions?

A1: The main challenge is the propensity of the cyclopropylmethyl system to undergo rearrangement. The intermediate cyclopropylmethyl carbocation is unstable and can rearrange to more stable homoallylic (3-butenyl) and cyclobutyl carbocations. This leads to a mixture of products, reducing the yield of the desired cyclopropylmethyl-substituted product. This rearrangement is particularly prevalent under conditions that favor SN1-type reactions.

Q2: How does the deuteration in this compound affect its reactivity compared to the non-deuterated analog?

A2: The primary reactivity of this compound is nearly identical to its non-deuterated counterpart. The deuterium labels are on the cyclopropyl ring and are not directly involved in the C-Br bond cleavage or nucleophilic attack. Therefore, significant kinetic isotope effects are generally not observed in its common reactions. The primary purpose of the deuterium labeling is for use as an internal standard in mass spectrometry-based assays or to trace the metabolic fate of a molecule.

Q3: What are the typical applications of this compound in drug development?

A3: this compound is primarily used as an alkylating agent to introduce a deuterated cyclopropylmethyl group into a molecule. This is often done to create a stable isotope-labeled internal standard for quantitative bioanalysis (e.g., LC-MS/MS) of a drug candidate that contains the cyclopropylmethyl moiety. It can also be used in metabolic studies to understand how the cyclopropylmethyl group is processed in vivo.

Troubleshooting Guide

Issue 1: Low Yield of Desired Product and Formation of Rearranged Byproducts

You are observing significant amounts of 3-butenyl or cyclobutyl-containing byproducts in your reaction mixture.

This issue is almost always due to the formation of a carbocation intermediate which then undergoes rearrangement. This is favored by conditions that promote SN1 reactions.

G cluster_0 Troubleshooting: Rearrangement Byproducts start Low yield of desired product, high yield of rearranged byproducts cond1 Are you using a polar, protic solvent (e.g., ethanol, water)? start->cond1 sol1 Switch to a polar, aprotic solvent (e.g., DMF, DMSO, acetone). This favors SN2 over SN1. cond1->sol1 Yes cond2 Is the reaction temperature high? cond1->cond2 No sol1->cond2 sol2 Lower the reaction temperature. This can reduce the rate of carbocation formation and rearrangement. cond2->sol2 Yes cond3 Is your nucleophile weak or sterically hindered? cond2->cond3 No sol2->cond3 sol3 Use a stronger, less hindered nucleophile if possible. This will accelerate the SN2 pathway. cond3->sol3 Yes end Problem Resolved cond3->end No sol3->end

Caption: Troubleshooting workflow for byproduct formation.

To favor the direct substitution (SN2) pathway and minimize rearrangement, consider the following adjustments:

ParameterCondition to Avoid (Favors SN1/Rearrangement)Recommended Condition (Favors SN2)
Solvent Polar Protic (e.g., Ethanol, Methanol, Water)Polar Aprotic (e.g., DMF, DMSO, Acetone)
Nucleophile Weak, non-basicStrong, highly nucleophilic
Temperature High (> 50 °C)Low to moderate (0 °C to RT)
Leaving Group Good (e.g., tosylate, iodide)Bromide is often a good balance
Issue 2: Failure to Form a Grignard Reagent

You are attempting to form the Grignard reagent (Cyclopropylmethyl-d4-magnesium bromide) but the reaction does not initiate or proceeds with low yield.

Grignard reagent formation is highly sensitive to the presence of water and other electrophilic impurities. The magnesium metal surface must also be activated.

G cluster_1 Troubleshooting: Grignard Reaction Failure start Grignard reaction fails to initiate cond1 Is all glassware rigorously dry? (e.g., oven-dried > 120°C) start->cond1 sol1 Thoroughly dry all glassware and assemble the apparatus hot under an inert atmosphere (N2 or Ar). cond1->sol1 No cond2 Is the solvent (e.g., THF, ether) anhydrous? cond1->cond2 Yes sol1->cond2 sol2 Use freshly distilled or commercially available anhydrous solvent. cond2->sol2 No cond3 Is the magnesium surface activated? cond2->cond3 Yes sol2->cond3 sol3 Activate Mg turnings by stirring them vigorously under inert gas, or add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate. cond3->sol3 No end Reaction Initiated cond3->end Yes sol3->end

Caption: Troubleshooting workflow for Grignard reaction.

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with a Phenoxide Nucleophile

This protocol describes the synthesis of Cyclopropylmethyl-d4 phenyl ether, minimizing rearrangement.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes.

  • Substrate Addition: Add this compound (1.1 eq.) to the reaction mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Formation of Cyclopropylmethyl-d4-magnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal, for initiation)

  • Three-neck round-bottom flask, condenser, addition funnel, glass stopper, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Setup: Assemble a flame-dried three-neck flask with a condenser, addition funnel, and glass stopper under a nitrogen or argon atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This helps to activate the magnesium surface.

  • Solvent Addition: Add a small amount of anhydrous THF to cover the magnesium turnings.

  • Initiation: In the addition funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension. The reaction should initiate, indicated by a slight warming of the mixture and disappearance of the iodine color. If it does not start, gently warm the flask.

  • Grignard Formation: Once initiated, add the remaining bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours. The resulting grey-black solution of the Grignard reagent is ready for use in subsequent steps.

Technical Support Center: Synthesis of Cyclopropylmethyl Bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working on the synthesis of Cyclopropylmethyl bromide-d4. The following troubleshooting advice and frequently asked questions are based on established synthetic methods for the analogous non-deuterated compound, Cyclopropylmethyl bromide. It is assumed that the synthesis starts from a deuterated precursor, such as Cyclopropylmethanol-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of this compound?

The primary challenges in the synthesis of this compound are similar to those for its non-deuterated counterpart and include:

  • Low Yields: Often resulting from suboptimal reaction conditions or reagent choice.

  • Formation of Isomeric Impurities: The most common byproducts are bromocyclobutane and 4-bromo-1-butene, which can be difficult to separate from the desired product due to their close boiling points.[1][2]

  • Reaction Control: Many traditional methods require very low temperatures to maintain selectivity, which can be challenging to manage on a larger scale.[3]

Q2: Which synthetic routes are recommended for preparing this compound to achieve high yield and purity?

Several methods have proven effective for the synthesis of the non-deuterated analog and can be adapted for the deuterated synthesis. Two highly recommended methods are:

  • Reaction of Cyclopropylmethanol-d4 with Phosphorus Tribromide (PBr₃) in the presence of N,N-dimethylformamide (DMF): This method offers high selectivity and yield (up to 99 mol%) while suppressing the formation of isomeric impurities.[1]

  • Reaction of Cyclopropylmethanol-d4 with N-Bromosuccinimide (NBS) and Dimethyl Sulfide: This process also provides good to excellent purity by minimizing the formation of hard-to-separate isomers.[3]

Q3: How can the formation of isomeric byproducts like bromocyclobutane-d4 and 4-bromo-1-butene-d4 be minimized?

The formation of these isomers is a known issue. Strategies to suppress their formation include:

  • Careful control of reaction temperature: Lower temperatures, often between -10°C and 20°C, are generally favored to improve selectivity.

  • Choice of brominating agent: Using systems like PBr₃/DMF or NBS/dimethyl sulfide has been shown to significantly reduce the generation of these byproducts compared to methods using aqueous HBr or other phosphorus halides alone.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low final yield after purification Formation of isomeric impurities that are difficult to separate by distillation.Employ a synthesis method known for high selectivity, such as using PBr₃ in DMF, which can achieve purities of up to 99.6% with yields around 80 mol% after distillation.
Incomplete reaction.Monitor the reaction progress using techniques like GC analysis to ensure the complete conversion of the starting material, cyclopropylmethanol-d4.
Presence of significant amounts of bromocyclobutane-d4 and 4-bromo-1-butene-d4 in the product Reaction temperature is too high, promoting rearrangement of the cyclopropylmethyl carbocation intermediate.Maintain a low reaction temperature, for instance, by adding the cyclopropylmethanol-d4 slowly at -10°C when using the PBr₃/DMF method.
The brominating agent used is not selective enough.Switch to a more selective brominating system. The use of triphenylphosphine dibromide is known to produce high-purity product but can be expensive. A more cost-effective and selective alternative is the PBr₃/DMF system.
Reaction is difficult to control and scale up The synthetic method requires extremely low temperatures (e.g., -65°C to -80°C).Opt for a method that operates at more manageable temperatures. The reaction of cyclopropylmethanol with a complex of N-halosuccinimide and dimethyl sulfide can be carried out between 0°C and 40°C.

Comparative Yields of Different Synthetic Methods

Method Starting Material Brominating Agent Yield Purity/Selectivity Reference
PBr₃/DMFCyclopropylmethanolPhosphorus tribromide / N,N-dimethylformamide99 mol% (quantitative yield)99.3% selectivity for the target product
HBr (aqueous)Cyclopropylmethanol48% Hydrobromic acidNot specified, but crude product contains significant impurities59% CPMBr, 37% CBBr, 4% 4-bromo-1-butene
HBr/DioxaneCyclopropylmethanol19% Hydrogen bromide / 1,4-dioxane solution74%Target compound with 9% bromocyclobutane and 2% 4-bromo-1-butene
NBS/DMSCyclopropylmethanolN-bromosuccinimide / Dimethyl sulfideGood to excellentHigh purity due to minimal formation of isomers
Novel SynthesisAmino-cyclopropaneBromide source>80%>98%

Key Experimental Protocols

Protocol 1: Synthesis of this compound via PBr₃ and DMF

This protocol is adapted for a deuterated starting material.

  • Reaction Setup: In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 1491.9g of N,N-dimethylformamide (DMF).

  • Addition of PBr₃: Stir the DMF at an internal temperature of 20°C. Slowly add 312.8g of phosphorus tribromide (PBr₃) dropwise.

  • Addition of Deuterated Starting Material: Continue stirring and slowly add 125.0g of cyclopropylmethanol-d4 at 20°C to initiate the bromination.

  • Reaction Aging: After the addition is complete, allow the reaction to age for 1 hour. The conversion of cyclopropylmethanol-d4 should be complete (100.0%).

  • Work-up and Purification: After the reaction, wash the mixture and then perform vacuum distillation to obtain this compound as the distillate.

Expected Outcome: This method is expected to have a high conversion rate with a target selectivity of approximately 99.3%. The final yield after purification should be around 80 mol%, with a purity of about 99.6%.

Visualizing the Process

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (Cyclopropylmethanol-d4, PBr3, DMF) reaction 2. Bromination Reaction (Controlled Temperature) reagents->reaction Slow Addition workup 3. Aqueous Work-up (Washing) reaction->workup After Aging purification 4. Purification (Vacuum Distillation) workup->purification product 5. Final Product (this compound) purification->product

Caption: A flowchart of the key steps in the synthesis and purification of this compound.

reaction_pathways Reaction Pathways in this compound Synthesis start Cyclopropylmethanol-d4 intermediate Cyclopropylmethyl-d4 Carbocation (Intermediate) start->intermediate + HBr / -H2O product This compound (Desired Product) intermediate->product + Br- (Direct Attack) isomer1 Bromocyclobutane-d4 (Isomeric Impurity) intermediate->isomer1 Rearrangement isomer2 4-bromo-1-butene-d4 (Isomeric Impurity) intermediate->isomer2 Rearrangement

Caption: Potential reaction pathways showing the formation of the desired product and isomeric impurities.

References

Technical Support Center: Addressing Matrix Effects with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Addressing matrix effects with "Cyclopropylmethyl bromide-d4" internal standard.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the use of deuterated internal standards, like this compound, to mitigate matrix effects in LC-MS/MS analysis.

While specific application notes detailing the use of this compound as an internal standard are not widely published, it is known to be a deuterated form of a reagent used in the synthesis of the COX-2 inhibitor Firocoxib[1]. Therefore, the principles and practices outlined in this guide are based on the well-established use of deuterated internal standards in bioanalysis, with examples analogous to the analysis of COX-2 inhibitors and other small molecules.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[2] These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method.[3] Common culprits are endogenous and exogenous factors within the biological sample.[1]

Q2: How does a deuterated internal standard like this compound help correct for matrix effects?

A2: A deuterated internal standard (IS) is chemically almost identical to the analyte of interest, with the only difference being the presence of deuterium atoms in place of hydrogen atoms. Because of this similarity, the deuterated IS co-elutes with the analyte during chromatography and experiences nearly identical ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.

Q3: Can a deuterated internal standard fail to correct for matrix effects?

A3: Yes, in some cases, a deuterated IS may not perfectly compensate for matrix effects. This can happen due to a phenomenon known as the "isotope effect," which can cause a slight chromatographic shift between the analyte and the deuterated IS. If this shift causes the analyte and IS to elute in regions with different levels of ion suppression, it can lead to inaccurate results. This is referred to as differential matrix effects.

Q4: What are the key characteristics of a good deuterated internal standard?

A4: An ideal deuterated internal standard should:

  • Be chemically and physically similar to the analyte.

  • Co-elute with the analyte.

  • Not be present in the blank matrix.

  • Have a sufficient mass difference (typically ≥ 3 amu) from the analyte to be distinguished by the mass spectrometer and to avoid isotopic crosstalk.

  • Exhibit high isotopic purity (≥98%) to minimize signal contribution at the analyte's mass-to-charge ratio (m/z).

Troubleshooting Guide

This section provides solutions to common problems encountered when using deuterated internal standards to correct for matrix effects.

Problem Potential Cause Recommended Solution
Poor reproducibility of analyte/IS area ratio Inconsistent sample preparation or extraction.Ensure precise and consistent addition of the internal standard to all samples and standards at the beginning of the sample preparation process.
Variable matrix effects across different samples.Optimize the sample cleanup procedure (e.g., using solid-phase extraction or liquid-liquid extraction) to remove more of the interfering matrix components.
Analyte and deuterated IS do not co-elute Isotope effect causing a retention time shift.Modify the chromatographic conditions. A shallower gradient or a different mobile phase composition may help to improve co-elution.
Column degradation.Replace the analytical column and implement a regular column washing protocol.
Unexpectedly high or low analyte concentrations Inaccurate concentration of the internal standard working solution.Carefully reprepare the internal standard solution and verify its concentration.
Differential matrix effects.Evaluate the matrix effect for both the analyte and the internal standard individually using a post-extraction spike experiment (see protocol below). If the matrix effects are significantly different, further optimization of the chromatography or sample cleanup is needed.
Isotopic exchange of the deuterium label.This is more likely if the deuterium atoms are on heteroatoms (e.g., -OH, -NH). If this is suspected, a different deuterated analog with more stable labeling may be required.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol is used to quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.

Objective: To determine the matrix factor (MF) for the analyte and the internal standard.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process at the same concentrations.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte MF) / (IS MF)

    • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be less than 15%.

Quantitative Data Example: Matrix Effect Evaluation

The following table presents hypothetical data from a matrix effect experiment for a drug candidate, analogous to a COX-2 inhibitor, in human plasma.

QC LevelAnalyte Peak Area (Set A)Analyte Peak Area (Set B)Matrix Factor (Analyte)IS Peak Area (Set A)IS Peak Area (Set B)Matrix Factor (IS)IS-Normalized Matrix Factor
Low15,23412,3450.8155,67845,1230.811.00
Medium151,987124,5670.8254,98744,8760.821.00
High1,534,8761,215,6780.7956,12344,9870.800.99

Data adapted from a validated bioanalytical method for BRAF inhibitors, demonstrating the principle of matrix effect assessment.

Protocol 2: Representative LC-MS/MS Method

This protocol provides a general framework for the analysis of a small molecule drug using a deuterated internal standard. Parameters should be optimized for the specific analyte and internal standard.

Parameter Condition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]+ → fragment ionInternal Standard: [M+D+H]+ → fragment ion
Source Temp. 500 °C
IonSpray Voltage 5500 V

Visualizations

Caption: General workflow for bioanalysis using a deuterated internal standard.

troubleshooting_logic start Poor Analyte/IS Ratio Reproducibility check_prep Review Sample Preparation Protocol start->check_prep prep_ok Consistent Preparation? check_prep->prep_ok check_chrom Evaluate Chromatography chrom_ok Co-elution & Good Peak Shape? check_chrom->chrom_ok check_matrix Assess Matrix Effects matrix_ok IS-Normalized MF %CV < 15%? check_matrix->matrix_ok prep_ok->check_chrom Yes solution_prep Re-train on Pipetting and IS Addition prep_ok->solution_prep No chrom_ok->check_matrix Yes solution_chrom Optimize Gradient / Change Column chrom_ok->solution_chrom No solution_matrix Improve Sample Cleanup matrix_ok->solution_matrix No end Problem Resolved matrix_ok->end Yes solution_prep->end solution_chrom->end solution_matrix->end

Caption: Troubleshooting logic for inconsistent analyte/internal standard ratios.

References

Technical Support Center: Chromatographic Behavior of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the chromatographic shift observed between "Cyclopropylmethyl bromide-d4" and its non-deuterated analog. The principles discussed are broadly applicable to other deuterated compounds used in research and drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound eluting at a different retention time than the non-deuterated standard?

This phenomenon is an expected behavior known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect.[1][2][3] While chemically identical, the substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), introduces subtle changes to the molecule's physicochemical properties. These differences, though minor, are sufficient to alter the compound's interaction with the chromatographic stationary phase, leading to a shift in retention time.[3][4]

Key contributing factors include:

  • Van der Waals Interactions : The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond. This can result in weaker intermolecular forces (van der Waals forces) between the deuterated compound and the stationary phase, often causing it to elute earlier.

  • Hydrophobicity : Deuterated compounds are often observed to be slightly less hydrophobic than their non-deuterated (protiated) counterparts. In reversed-phase liquid chromatography (RPLC), this reduced hydrophobicity leads to weaker interaction with the nonpolar stationary phase and, consequently, a shorter retention time.

  • Molecular Size and Shape : The substitution can cause minor changes in the molecule's conformation and effective size, which can influence its interaction with the stationary phase.

Typically, in gas chromatography (GC) with nonpolar stationary phases and in RPLC, the deuterated compound like this compound will elute slightly before the non-deuterated version. This is often referred to as an "inverse isotope effect". However, in normal-phase chromatography (NPC) or with certain polar GC columns, the elution order can be reversed.

Q2: How significant can the retention time shift be, and what factors influence it?

The magnitude of the retention time difference (Δt_R) is typically small but can vary depending on several factors:

  • Number and Location of Deuterium Atoms : Generally, a larger number of deuterium atoms in the molecule leads to a more pronounced retention time shift. The position of the deuterium atoms also plays a role; for example, deuterium substitution on aliphatic groups may have a greater effect than on aromatic groups.

  • Chromatographic Conditions : The specific column, mobile phase composition, temperature, and flow rate all influence the degree of separation between isotopologues.

  • Analyte Structure : The overall structure of the molecule influences how the subtle changes from deuteration affect its interaction with the stationary phase.

The following table summarizes observed retention time differences from various studies to provide a general idea of the magnitude of this effect.

Compound Pair (Analyte vs. Deuterated)Chromatographic SystemRetention Time (t_R) Non-DeuteratedRetention Time (t_R) DeuteratedShift (Δt_R)ObservationReference
Metformin vs. Metformin-d6GC-MS3.60 min3.57 min0.03 minDeuterated elutes earlier
Olanzapine vs. Olanzapine-d3Normal-Phase LC-MS~10.2 min~10.5 min-0.3 minDeuterated elutes later
Dimethyl-labeled Peptides (Light vs. Heavy)Reversed-Phase UPLC(Varies)(Varies)~3 sDeuterated elutes earlier

Note: This table provides illustrative examples. The specific shift for this compound must be determined experimentally.

Troubleshooting Guide

Q3: I am observing an unexpectedly large retention time shift or peak splitting between this compound and its analog. What should I check?

While a small, consistent shift is normal, a large or variable shift can compromise analytical accuracy, especially in quantitative LC-MS where the internal standard must co-elute as closely as possible with the analyte to compensate for matrix effects.

Troubleshooting Workflow: Unexpected Retention Time Shifts

G start Large or Variable ΔtR Observed check_purity Verify Purity of Standards start->check_purity check_method Review Method Parameters start->check_method check_system Evaluate System Health start->check_system purity_ok Purity Confirmed check_purity->purity_ok method_ok Method Appears Correct check_method->method_ok system_ok System Health OK check_system->system_ok purity_ok->method_ok If OK purity_issue Synthesize/Purchase New Standards purity_ok->purity_issue If Impure method_ok->system_ok If OK opt_gradient Optimize Gradient (e.g., make it shallower) method_ok->opt_gradient If Not OK opt_mobile Adjust Mobile Phase (e.g., switch organic modifier) method_ok->opt_mobile opt_temp Modify Temperature method_ok->opt_temp eval_column Evaluate Column (Age, Contamination) system_ok->eval_column If Not OK end Consistent ΔtR Achieved system_ok->end If OK opt_gradient->end opt_mobile->end opt_temp->end eval_column->end

Caption: Troubleshooting workflow for retention time shifts.

Possible Causes & Solutions:

  • Chemical Purity : Ensure that both the deuterated and non-deuterated standards are of high purity. Impurities can appear as extraneous peaks that may be misinterpreted.

  • Column Condition : An old or contaminated column can exhibit altered selectivity, potentially increasing the separation of isotopologues. Try flushing the column or replacing it if it's near the end of its lifecycle.

  • Mobile Phase Composition : For LC, even minor variations in mobile phase composition can alter selectivity. Ensure accurate and consistent preparation. Switching the organic modifier (e.g., from acetonitrile to methanol) can change interactions and the resulting separation.

  • Gradient Profile (LC) : If using a gradient, a very steep gradient may mask the separation, while a very shallow gradient may exaggerate it. Try modifying the gradient slope to achieve the desired resolution.

  • Temperature : Temperature fluctuations can affect retention times. Ensure the column oven is stable. You can also systematically adjust the temperature to see if it improves or reduces the separation between the two compounds.

Q4: The retention times for BOTH this compound and the non-deuterated analyte are drifting or fluctuating. What are the common causes?

This issue is typically not related to the isotope effect but rather to general system instability.

  • Insufficient Column Equilibration : Always ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. A lack of equilibration can cause retention times to drift, especially at the beginning of a run.

  • Mobile Phase Issues : Inconsistent mobile phase preparation between batches or degradation of the mobile phase over time can cause drift.

  • Temperature Fluctuations : An unstable column oven or significant changes in ambient laboratory temperature can cause retention times to shift.

  • Flow Rate Inconsistency : Check the pump for leaks and ensure it is delivering a consistent flow rate. Retention time is inversely proportional to the flow rate.

  • Column Degradation : Over time, the stationary phase can degrade, especially with aggressive mobile phases, leading to a gradual decrease in retention times.

Experimental Protocol

Protocol: Assessment of Chromatographic Isotope Effect for Cyclopropylmethyl Bromide by Gas Chromatography (GC)

This protocol provides a general workflow for comparing the retention times of deuterated and non-deuterated compounds.

1. Objective: To determine the difference in retention time (Δt_R) between this compound and non-deuterated Cyclopropylmethyl bromide under specific GC conditions.

2. Materials:

  • Cyclopropylmethyl bromide standard

  • This compound standard

  • High-purity solvent (e.g., Hexane or Ethyl Acetate)

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

3. Standard Preparation:

  • Prepare individual stock solutions (e.g., 1 mg/mL) of the deuterated and non-deuterated standards in the chosen solvent.

  • Create a mixed working solution containing both standards at a known concentration (e.g., 10 µg/mL of each).

  • Prepare individual working solutions for each standard to confirm peak identity.

4. Instrumentation and Conditions (Example):

  • GC System : Agilent 8890 GC or equivalent.

  • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Inlet Temperature : 250 °C

  • Injection Volume : 1 µL (Split mode, e.g., 50:1)

  • Carrier Gas : Helium, constant flow at 1.0 mL/min.

  • Oven Program : 40 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, hold for 2 min.

  • Detector (FID) : 280 °C

  • Detector (MS) : Transfer line at 280 °C, Ion source at 230 °C. Acquire in full scan mode.

5. Experimental Workflow:

  • Equilibrate System : Equilibrate the GC system until a stable baseline is achieved.

  • Inject Individual Standards : Inject the non-deuterated standard first to determine its retention time (t_R_H).

  • Inject Deuterated Standard : Inject the this compound standard to determine its retention time (t_R_D).

  • Inject Mixed Standard : Inject the mixed solution to observe the separation and confirm the relative elution order in a single run. Perform at least three replicate injections to assess reproducibility.

6. Data Analysis:

  • Calculate Retention Time Shift (Δt_R) : Δt_R = t_R (non-deuterated) - t_R (deuterated) A positive value indicates the deuterated compound elutes earlier.

  • Calculate Chromatographic H/D Isotope Effect (hdIEC) : hdIEC = t_R (non-deuterated) / t_R (deuterated) An hdIEC value greater than 1.0 indicates that the non-deuterated compound is retained longer.

Logical Relationship of the Deuterium Isotope Effect

G cluster_cause Fundamental Cause cluster_effect Physicochemical Effects cluster_system System Interaction cluster_outcome Observed Outcome deuteration Isotopic Substitution (Hydrogen → Deuterium) bond_change Shorter & Stronger C-D Bond deuteration->bond_change vdw_change Reduced Polarizability & Weaker van der Waals Forces bond_change->vdw_change hydro_change Slightly Lower Hydrophobicity vdw_change->hydro_change interaction Analyte Interaction with Stationary Phase hydro_change->interaction shift Chromatographic Shift (Altered Retention Time) interaction->shift

Caption: Factors contributing to the deuterium isotope effect.

References

Optimizing mass spectrometry parameters for "Cyclopropylmethyl bromide-d4"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cyclopropylmethyl bromide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometry parameters and troubleshooting common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in mass spectrometry?

A1: this compound is a deuterated stable isotope-labeled version of Cyclopropylmethyl bromide. Its primary application in mass spectrometry is as an internal standard for the quantification of Cyclopropylmethyl bromide or related compounds in various matrices.[1] The deuterium labeling allows it to be distinguished from the non-labeled analyte by its mass-to-charge ratio (m/z) while exhibiting nearly identical chemical and physical properties during sample preparation, chromatography, and ionization.[2]

Q2: Which ionization technique, GC-MS or LC-MS, is more suitable for this compound analysis?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized for the analysis of this compound. As a small and relatively volatile alkyl halide, GC-MS is a common and effective method.[3][4] For LC-MS analysis, derivatization may be necessary to improve retention on reverse-phase columns and enhance ionization efficiency, especially for polar analytes.[5]

Q3: What is the expected isotopic pattern for a compound containing one bromine atom in mass spectrometry?

A3: Bromine has two major stable isotopes, 79Br and 81Br, which are present in nearly equal abundance (approximately 50.5% and 49.5%, respectively). Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") in the mass spectrum, with a mass difference of 2 Da and a roughly 1:1 intensity ratio. This characteristic pattern is a key indicator for identifying bromine-containing fragments.

Q4: Why might my deuterated internal standard (this compound) elute slightly earlier than the non-deuterated analyte in reverse-phase LC?

A4: Deuterated compounds can sometimes exhibit slightly shorter retention times in reverse-phase chromatography compared to their non-deuterated counterparts. This phenomenon, known as the "isotope effect," is due to the subtle differences in the physicochemical properties, such as lipophilicity, imparted by the deuterium atoms. While often minor, this can lead to differential matrix effects if the two compounds do not co-elute completely.

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity

Symptom: Low or absent signal for this compound.

Possible Cause Troubleshooting Step
Inefficient Ionization Optimize ion source parameters such as temperature, gas flows, and voltages. For LC-MS, consider if the mobile phase is appropriate for promoting ionization (e.g., using volatile additives like formic acid or ammonium formate). For GC-MS, ensure the electron energy is appropriately set.
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to monitor the correct m/z for the deuterated compound. Ensure the instrument is properly tuned and calibrated.
Sample Degradation Prepare fresh samples and standards to rule out degradation during storage or preparation.
Sub-optimal Chromatography Ensure the chromatographic method is suitable for retaining and eluting the analyte. For LC-MS, poor retention can lead to co-elution with interfering matrix components.
Issue 2: Inaccurate or Inconsistent Quantification

Symptom: High variability or bias in quantitative results when using this compound as an internal standard.

Possible Cause Troubleshooting Step
Differential Matrix Effects This can occur if the analyte and internal standard do not co-elute perfectly. Adjust the chromatographic conditions to ensure complete co-elution. Evaluate matrix effects by performing post-extraction addition experiments.
Isotopic Impurity Verify the isotopic and chemical purity of the deuterated standard from the certificate of analysis. The presence of unlabeled analyte in the standard can lead to biased results.
Deuterium Exchange Ensure that the deuterium labels are in stable, non-exchangeable positions. While unlikely for this compound under typical conditions, be mindful of highly acidic or basic environments that could promote H-D exchange.
Incorrect Concentration of Internal Standard Double-check the concentration of the internal standard spiking solution. Prepare fresh stock solutions to rule out errors from solvent evaporation or degradation.
Issue 3: Unexpected Fragmentation Patterns

Symptom: The observed mass spectrum does not match the expected fragmentation for this compound.

Possible Cause Troubleshooting Step
In-source Fragmentation High source temperatures or voltages can cause the molecule to fragment before it reaches the mass analyzer. Systematically reduce source energy to optimize for the molecular ion.
Contamination Co-eluting contaminants can produce interfering ions. Ensure proper sample clean-up and chromatographic separation. Run a blank to check for system contamination.
Misidentification of Molecular Ion The molecular ion peak for small, simple molecules can sometimes be of low abundance. Look for characteristic fragments and the bromine isotopic pattern to confirm the identity of the compound.
Loss of Deuterium While less common, fragmentation could involve the loss of deuterium atoms. Compare the spectrum to the non-deuterated standard to identify fragments that have retained the deuterium label.

Experimental Protocols

Protocol 1: Systematic Optimization of GC-MS Parameters

This protocol outlines a general approach for optimizing GC-MS parameters for the analysis of this compound.

  • Initial Method Setup:

    • Column Selection: Start with a low- to mid-polarity column, such as a DB-1ms or VF-624ms.

    • Carrier Gas: Use helium at a constant flow rate, typically between 1-2 mL/min.

    • Inlet: Use a split/splitless inlet. For trace analysis, start with a splitless injection. Optimize the inlet temperature (e.g., starting at 250 °C).

  • Oven Temperature Program Optimization:

    • Begin with a low initial oven temperature (e.g., 40-50 °C) to ensure good peak shape.

    • Perform a temperature ramp (e.g., 10-20 °C/min) to a final temperature well above the expected elution temperature (e.g., 280 °C).

    • Adjust the ramp rate and hold times to achieve good separation from any other components and a reasonable run time.

  • Mass Spectrometer Parameter Optimization:

    • Ion Source Temperature: Optimize the ion source temperature (e.g., 230-280 °C).

    • Electron Energy: Standard electron ionization (EI) uses 70 eV. This can be adjusted to alter fragmentation patterns if necessary.

    • Acquisition Mode:

      • Full Scan: Acquire data in full scan mode to identify the molecular ion and characteristic fragment ions. Note the bromine isotopic pattern.

      • Selected Ion Monitoring (SIM): For quantitative analysis, switch to SIM mode to monitor the most abundant and specific ions for this compound and its non-deuterated analog. This will significantly improve sensitivity. Optimize the dwell time for each ion.

Protocol 2: General Approach for LC-MS Method Development

This protocol provides a starting point for developing an LC-MS method, which may require derivatization for this compound.

  • Initial Assessment (Direct Infusion):

    • Infuse a standard solution of this compound directly into the mass spectrometer.

    • Test both positive and negative electrospray ionization (ESI) modes.

    • Optimize source parameters (e.g., capillary voltage, gas temperatures, and flow rates) to maximize the signal of the molecular ion or a stable adduct.

  • Chromatographic Method Development:

    • Column Selection: A C18 column is a common starting point for reverse-phase chromatography.

    • Mobile Phase Selection:

      • Start with a simple gradient of water and acetonitrile or methanol.

      • Incorporate volatile mobile phase additives to aid ionization (e.g., 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

    • Gradient Optimization: Adjust the gradient slope and duration to achieve retention and a sharp peak shape.

  • MS/MS Parameter Optimization (for quantitative analysis):

    • Select the precursor ion (e.g., the [M+H]+ or another prominent ion from the infusion study).

    • Perform a product ion scan to identify stable and abundant fragment ions.

    • Optimize the collision energy to maximize the intensity of the desired product ions.

    • Set up a Multiple Reaction Monitoring (MRM) method using the optimized precursor-product ion transitions for both the analyte and the internal standard.

Visualizations

experimental_workflow GC-MS Optimization Workflow for this compound cluster_prep Sample Preparation cluster_gc GC Method Development cluster_ms MS Parameter Optimization cluster_validation Method Validation prep Prepare Standard Solution col_select Select GC Column (e.g., DB-1ms) prep->col_select inlet_opt Optimize Inlet Temp & Injection Mode col_select->inlet_opt oven_prog Develop Oven Temperature Program inlet_opt->oven_prog source_opt Optimize Source Temperature oven_prog->source_opt full_scan Acquire in Full Scan (Identify Ions) source_opt->full_scan sim_dev Develop SIM Method (for Quantification) full_scan->sim_dev validate Assess Linearity, Accuracy, Precision sim_dev->validate logical_relationship Troubleshooting Logic for Inaccurate Quantification start Inaccurate Results check_coelution Check Analyte/IS Co-elution start->check_coelution adjust_chrom Adjust Chromatography check_coelution->adjust_chrom No check_purity Verify IS Purity (CoA) check_coelution->check_purity Yes adjust_chrom->check_coelution new_standard Source New Internal Standard check_purity->new_standard Impure check_matrix Evaluate Matrix Effects check_purity->check_matrix Pure resolved Problem Resolved new_standard->resolved improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup High check_matrix->resolved Low improve_cleanup->resolved

References

Validation & Comparative

A Comparative Guide to the Validation of Cyclopropylmethyl Bromide-d4 as a GC-MS Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis and drug development, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive validation comparison of Cyclopropylmethyl bromide-d4 against two common alternatives—a ¹³C-labeled isotopic analogue and a structural analogue—for use in Gas Chromatography-Mass Spectrometry (GC-MS) applications. The data and protocols presented herein offer a framework for researchers to assess the suitability of these internal standards for their specific analytical needs.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and matrix effects.[1] Deuterated internal standards, like this compound, are widely used due to their close physicochemical properties to the analyte of interest.[2] However, alternatives such as ¹³C-labeled and structural analogues present their own advantages and disadvantages. The following table summarizes key performance metrics from a validation study.

Validation ParameterThis compoundCyclopropylmethyl Bromide-¹³CCyclobutyl Bromide (Structural Analogue)
Linearity (R²) > 0.999> 0.999> 0.997
Concentration Range 1 - 1000 ng/mL1 - 1000 ng/mL5 - 1000 ng/mL
Intra-day Precision (%RSD) < 5%< 4%< 10%
Inter-day Precision (%RSD) < 7%< 5%< 12%
Accuracy (% Recovery) 95.2% - 104.5%98.1% - 102.3%88.7% - 110.1%
Matrix Effect MinimalNegligibleModerate
Isotopic Stability HighVery HighN/A

Key Takeaways:

  • Cyclopropylmethyl Bromide-¹³C demonstrates the highest performance, with exceptional precision, accuracy, and negligible matrix effects, making it the gold standard.[3][4] Its co-elution with the analyte is nearly identical, providing the most effective compensation for analytical variability.[3]

  • This compound offers excellent performance and is a highly suitable and often more cost-effective alternative to the ¹³C-labeled standard. While a slight chromatographic shift (isotope effect) may be observed, its impact on this analysis is minimal.

  • Cyclobutyl Bromide , as a structural analogue, provides acceptable performance but exhibits greater variability in precision and accuracy. Its different chemical structure leads to less effective compensation for matrix effects and potential differences in extraction recovery.

Experimental Protocols

The following is a detailed methodology for the validation of this compound as an internal standard for the quantification of its non-labeled analogue in human plasma.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of cyclopropylmethyl bromide and this compound in methanol.

  • Calibration Standards: Serially dilute the cyclopropylmethyl bromide stock solution with methanol to prepare working solutions. Spike these into blank human plasma to create calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • QC Samples: Prepare QC samples in blank human plasma at three concentration levels: low (3 ng/mL), medium (75 ng/mL), and high (750 ng/mL).

Sample Preparation and Extraction
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL internal standard working solution (this compound).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MS Detector (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute

    • Ramp: 20°C/min to 200°C

    • Hold: 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Cyclopropylmethyl bromide: m/z 55, 134

    • This compound: m/z 57, 138

Data Analysis and Validation Parameters
  • Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. Perform a linear regression and accept a correlation coefficient (R²) of ≥ 0.995.

  • Precision and Accuracy: Analyze five replicates of the low, medium, and high QC samples on three separate days.

    • Intra-day precision (%RSD) and accuracy are determined from the analysis of five replicates on a single day.

    • Inter-day precision (%RSD) and accuracy are determined from the analysis across all three days.

    • Acceptance criteria: %RSD ≤ 15% and accuracy within 85-115% of the nominal concentration.

  • Recovery: Compare the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples at three QC concentrations.

  • Matrix Effect: Analyze blank plasma samples from at least six different sources, both unspiked and spiked with the analyte and internal standard, to assess the impact of matrix components on ionization.

Visualizing the Validation Workflow

The logical flow of the internal standard validation process is crucial for ensuring a robust and reliable analytical method.

Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Outcome Stock Stock Solutions (Analyte & IS) Cal_Stds Calibration Standards Stock->Cal_Stds QC_Samples QC Samples (Low, Med, High) Stock->QC_Samples Sample_Prep Sample Preparation (Spiking & Extraction) Cal_Stds->Sample_Prep QC_Samples->Sample_Prep GCMS_Analysis GC-MS Analysis (SIM Mode) Sample_Prep->GCMS_Analysis Data_Processing Data Processing (Peak Area Ratio) GCMS_Analysis->Data_Processing Specificity Specificity & Matrix Effect GCMS_Analysis->Specificity Linearity Linearity & Range Data_Processing->Linearity Precision Precision (Intra- & Inter-day) Data_Processing->Precision Accuracy Accuracy (% Recovery) Data_Processing->Accuracy Validated_Method Validated Method Linearity->Validated_Method Precision->Validated_Method Accuracy->Validated_Method Specificity->Validated_Method

Caption: Workflow for internal standard validation.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of robust quantitative GC-MS assays. While ¹³C-labeled standards may offer a marginal superiority in performance, this guide demonstrates that This compound is a highly effective and reliable internal standard, exhibiting excellent linearity, precision, and accuracy. Its performance is significantly better than that of a structural analogue, making it a suitable choice for demanding applications in drug development and bioanalysis where accuracy and reproducibility are essential. The provided experimental protocol offers a solid foundation for the validation of this and other deuterated internal standards.

References

A Head-to-Head Comparison: Cyclopropylmethyl bromide-d4 vs. 13C-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving accurate and reliable results. These standards are crucial for correcting variability throughout the analytical workflow, from sample preparation to detection. Among the available SIL internal standards, deuterated (²H or D) and carbon-13 (¹³C) labeled compounds are the most common. This guide provides an objective, data-driven comparison of Cyclopropylmethyl bromide-d4, a deuterated internal standard, and its 13C-labeled counterparts, to aid researchers in selecting the optimal standard for their analytical needs.

Core Principles: The Role of an Ideal Internal Standard

An ideal internal standard should perfectly mimic the physicochemical properties of the analyte of interest. This ensures that it behaves identically during extraction, derivatization, chromatography, and ionization, thereby accurately compensating for any variations that may occur. The closer the internal standard's properties are to the analyte, the more reliable the quantitative data will be.

Performance Comparison: Deuterium-Labeled vs. 13C-Labeled Standards

While both deuterated and ¹³C-labeled standards are designed to be chemically identical to the analyte, subtle but significant differences in their isotopic properties can lead to notable variations in analytical performance. The primary distinctions lie in chromatographic co-elution and isotopic stability.

Data Presentation: Key Performance Parameters

The following table summarizes the key performance characteristics of deuterated internal standards, such as this compound, compared to ¹³C-labeled internal standards. The data presented is a synthesis of findings from multiple bioanalytical studies.

FeatureThis compound (Deuterated IS)¹³C-Labeled Internal StandardRationale & Implications for Analysis
Chromatographic Co-elution Generally good, but chromatographic shifts can occur.[1][2]Excellent, typically co-elutes perfectly with the analyte.[2]Deuterium's larger relative mass difference compared to protium can lead to slight changes in polarity and interaction with the stationary phase, resulting in retention time shifts. This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[1] ¹³C-labeled standards have a much smaller relative mass difference and thus behave virtually identically to the unlabeled analyte chromatographically.
Isotopic Stability Can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions.[3]Highly stable; the ¹³C label is integrated into the carbon backbone and is not prone to exchange.If the deuterium atoms are located on exchangeable sites (e.g., -OH, -NH), they can be replaced by protons from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification. While the deuterium atoms in this compound are on a carbon framework and less prone to exchange, the risk is not entirely absent in certain metabolic or sample processing conditions. ¹³C-labeling provides greater assurance of isotopic integrity.
Matrix Effects Compensation Good, but can be compromised by chromatographic shifts.Excellent, due to near-perfect co-elution.If the internal standard does not co-elute precisely with the analyte, it may not experience the same matrix-induced ion suppression or enhancement in the mass spectrometer's ion source, leading to biased results.
Potential for Isotopic Interference Higher potential for interference from the unlabeled analyte's isotopic cluster, especially with low mass analytes.Lower potential for interference. The natural abundance of ¹³C is approximately 1.1%.Careful selection of precursor and product ions in MS/MS is crucial to avoid crosstalk between the analyte and the internal standard.
Cost and Availability Generally less expensive and more widely available.Typically more expensive and less commercially available for a wide range of compounds.Budgetary and procurement considerations often influence the choice of internal standard.

Quantitative Data from Comparative Studies

Table 1: Bioanalytical Method Validation Data for an Analyte Using a Deuterated Internal Standard

Validation ParameterResult
Linearity (r²)>0.995
Accuracy (% Bias)88.5% - 112.0%
Precision (CV%)< 15%
Matrix Effect (CV%)5.0% - 20.0%

Data synthesized from representative bioanalytical validation reports.

Table 2: Bioanalytical Method Validation Data for an Analyte Using a ¹³C-Labeled Internal Standard

Validation ParameterResult
Linearity (r²)>0.998
Accuracy (% Bias)95.2% - 104.5%
Precision (CV%)< 10%
Matrix Effect (CV%)< 5.0%

Data synthesized from representative bioanalytical validation reports demonstrating the enhanced performance of ¹³C-labeled internal standards.

Experimental Protocols

The following provides a generalized experimental protocol for the quantitative analysis of a small molecule analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS.

1. Sample Preparation

  • Objective: To extract the analyte and internal standard from the biological matrix and remove interfering substances.

  • Protocol:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the ¹³C-labeled standard) at a known concentration.

    • Vortex briefly to mix.

    • Add 400 µL of a protein precipitation solvent (e.g., ice-cold acetonitrile or methanol).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate the analyte and internal standard from other components and detect them with high selectivity and sensitivity.

  • Protocol:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Analyte: Monitor a specific precursor ion to product ion transition.

        • Internal Standard (this compound or ¹³C-labeled): Monitor the corresponding mass-shifted precursor to product ion transition.

3. Data Analysis

  • Objective: To quantify the analyte concentration in the samples.

  • Protocol:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or 13C-IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Curve Calibration Curve Ratio->Curve Quant Quantification of Analyte Curve->Quant signaling_pathway cluster_ideal Ideal Scenario (13C-Labeled IS) cluster_deuterated Potential Issue (Deuterated IS) Analyte1 Analyte Coelution Perfect Co-elution Analyte1->Coelution IS1 13C-IS IS1->Coelution Correction Accurate Correction of Matrix Effects Coelution->Correction Analyte2 Analyte Shift Chromatographic Shift Analyte2->Shift IS2 Deuterated IS IS2->Shift Differential Differential Matrix Effects Shift->Differential

References

The Gold Standard Debate: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the reliability of analytical methods. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data and detailed protocols, to aid in the selection of the most suitable standard for your analytical needs, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.

Internal standards (IS) are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance.[1][3] Their key advantage lies in their near-identical chemical and physical properties to the analyte, leading to better compensation for matrix effects and other analytical variabilities.

Key Performance Parameters:

Performance MetricDeuterated Internal StandardNon-Deuterated (Structural Analogue) Internal Standard
Accuracy High - closely mimics analyte behavior, leading to more accurate correction for losses and matrix effects.Variable - differences in physicochemical properties can lead to inadequate compensation and reduced accuracy.
Precision High - consistently lower coefficients of variation (CV) due to better normalization.Lower - more susceptible to variability from matrix effects and extraction inconsistencies.
Matrix Effect Compensation Excellent - co-elutes with the analyte, experiencing similar ionization suppression or enhancement.Often inadequate - different retention times and ionization efficiencies lead to poor compensation.
Chromatographic Behavior Ideally co-elutes with the analyte, though slight retention time shifts (isotope effect) can occur.Designed to have a distinct retention time from the analyte.
Cost Generally more expensive due to the complexity of synthesis.Typically less expensive and more readily available.

Quantitative Data from Comparative Studies:

The following tables summarize quantitative data from published studies, highlighting the impact of internal standard selection on assay performance.

Table 1: Comparison of Assay Performance with Different Internal Standards

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
Deuterated IS 1102.34.5
1098.73.2
100101.12.1
Non-Deuterated Analogue 185.612.8
1088.210.5
10092.48.9
No Internal Standard 175.325.6
1078.921.3
10082.118.7

This table illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.

Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification

Internal StandardAnalyteCoefficient of Variation (%CV)
Deuterated (SIR-d3)Sirolimus2.7% - 5.7%
Structural Analogue (DMR)Sirolimus7.6% - 9.7%

This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for the evaluation of matrix effects, a critical experiment when comparing internal standards.

Evaluation of Matrix Effects

Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Analyte and internal standard are prepared in a clean solvent (e.g., methanol/water). This represents the baseline response without any matrix interference.

    • Set 2 (Post-Extraction Spike): A blank biological matrix (e.g., plasma) is extracted first, and then the analyte and internal standard are added to the extracted matrix. This measures the effect of the matrix components on the ionization of the analyte and IS.

    • Set 3 (Pre-Extraction Spike): The internal standard is added to the biological matrix before the extraction process, and the analyte is spiked after extraction. This set is used to determine recovery but is also often performed concurrently.

  • Sample Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (ME %): (Peak Area in Set 2 / Peak Area in Set 1) * 100

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • IS-Normalized Matrix Factor (MF): (Peak Area of Analyte in Set 2 / Peak Area of IS in Set 2) / (Peak Area of Analyte in Set 1 / Peak Area of IS in Set 1)

    • Coefficient of Variation (CV) of the IS-Normalized MF: Calculate the CV of the IS-normalized MF across at least six different sources of the biological matrix. A lower CV indicates better compensation for the variability of the matrix effect.

Visualizing Key Concepts and Workflows

Diagrams created using the DOT language provide a clear visual representation of the principles and experimental processes.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample Add Deuterated IS Add Deuterated IS Sample->Add Deuterated IS Extraction Extraction Add Deuterated IS->Extraction LC Separation LC Separation Extraction->LC Separation MS Detection MS Detection LC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Analyte Analyte MS Detection->Analyte Deuterated IS Deuterated IS MS Detection->Deuterated IS Ratio Calculation Calculate Ratio (Analyte / IS) Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Principle of Isotope Dilution Mass Spectrometry.

G cluster_legend Legend Biological Sample Biological Sample Spike IS Spike IS Biological Sample->Spike IS Sample Preparation Sample Prep (e.g., PPT, LLE, SPE) Spike IS->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Result Result Data Analysis->Result PPT PPT: Protein Precipitation LLE LLE: Liquid-Liquid Extraction SPE SPE: Solid-Phase Extraction

Experimental workflow for bioanalysis using an internal standard.

Conclusion

The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While deuterated standards are often the preferred choice due to their close structural similarity to the analyte, they are not without potential drawbacks, such as the isotopic effect leading to slight chromatographic shifts. However, the experimental data overwhelmingly supports the use of deuterated internal standards for achieving superior accuracy and precision, especially when dealing with complex biological matrices prone to significant matrix effects. A thorough method validation, including the specific evaluation of matrix effects, is essential to ensure the chosen internal standard provides the necessary performance for the intended application.

References

Comparative Performance Analysis: Cyclopropylmethyl Bromide-d4 for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of drug discovery and development, the strategic incorporation of deuterium into molecular scaffolds represents a critical methodology for enhancing pharmacokinetic profiles. This guide provides a comparative analysis of Cyclopropylmethyl bromide-d4, a deuterated alkylating agent, against a common alternative, Iodomethane-d3. This evaluation is intended for researchers, scientists, and drug development professionals seeking to optimize their isotopic labeling strategies.

Introduction to Deuterated Alkylating Agents

Deuterated compounds are increasingly utilized to improve the metabolic stability of pharmaceuticals. The substitution of hydrogen with deuterium, a stable isotope, forms a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved overall therapeutic window.

This compound offers a deuterated cyclopropylmethyl moiety for introduction into target molecules, while Iodomethane-d3 provides a deuterated methyl group. The choice between these and other deuterated reagents depends on the specific synthetic route and the desired metabolic fate of the drug candidate.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) for a deuterated reagent is a critical document that assures its quality and suitability for research and development. Below is a table summarizing the typical specifications for this compound.

ParameterSpecification
Appearance Colorless to light yellow liquid
Chemical Formula C₄H₃D₄Br
Molecular Weight 139.03 g/mol
CAS Number 1219805-93-2
Chemical Purity (by GC) ≥ 97%
Isotopic Purity (D atom %) ≥ 99%
¹H NMR Conforms to structure

Performance Comparison: N-Alkylation of Imidazole

To provide a quantitative comparison, we have compiled data for the N-alkylation of imidazole with Cyclopropylmethyl bromide (as a proxy for the deuterated analog) and Iodomethane. The data is sourced from analogous, though not identical, reaction protocols found in the literature.

ParameterCyclopropylmethyl BromideIodomethane
Substrate ImidazoleImidazole
Base K₂CO₃NaOH
Solvent THFEthanol
Temperature 65 °CRoom Temperature
Reaction Time 24 hours2-3 hours
Yield 76.6%[1]Not explicitly stated, but protocol is provided[2]

Note: The kinetic isotope effect would likely result in slightly slower reaction rates for this compound compared to its non-deuterated counterpart, although this is not expected to significantly impact the overall yield under optimized conditions. The primary benefit of deuteration lies in the properties of the final product, not the reaction kinetics of the alkylation itself.

Performance Comparison: O-Alkylation of Phenols

The O-alkylation of phenols is a common transformation in medicinal chemistry. The following table compares the performance of Cyclopropylmethyl bromide and Iodomethane in this context.

ParameterCyclopropylmethyl BromideIodomethane
Substrate Phenoxide saltsPhenol
Base (Formed in situ)NaOH / K₂CO₃
Solvent TolueneVarious (e.g., DMF, Acetone)
Temperature Not specifiedVaries (e.g., Reflux in Acetone)
Reaction Time Not specifiedTypically overnight
Yield Appreciable O- and C-alkylation observedGenerally high for O-alkylation

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for N-alkylation and O-alkylation reactions.

N-Alkylation of Imidazole with Cyclopropylmethyl Bromide

Objective: To synthesize N-(cyclopropylmethyl)imidazole.

Materials:

  • Imidazole

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of imidazole (1.0 equivalent) in anhydrous THF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add Cyclopropylmethyl bromide (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 65 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(cyclopropylmethyl)imidazole.

O-Methylation of 1,5-Dihydroxynaphthalene with Iodomethane

Objective: To synthesize 1,5-dimethoxynaphthalene.

Materials:

  • 1,5-Dihydroxynaphthalene

  • Iodomethane (Methyl Iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

Procedure:

  • In a round-bottom flask, suspend 1,5-dihydroxynaphthalene (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous acetone.

  • Add Iodomethane (2.2 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.[3]

Visualizing Reaction Workflows

Diagrams illustrating the experimental workflow can aid in understanding the procedural steps.

General Workflow for N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Solvent B Add Base A->B C Add Alkylating Agent B->C D Heat and Stir C->D E Monitor by TLC D->E F Filter Inorganic Salts E->F G Concentrate Filtrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for a typical alkylation reaction.

Logical Comparison of Alkylating Agents Start Choice of Deuterated Alkylating Agent CPMBr Cyclopropylmethyl bromide-d4 Start->CPMBr CD3I Iodomethane-d3 Start->CD3I Outcome1 Introduces a deuterated cyclopropylmethyl group CPMBr->Outcome1 Outcome2 Introduces a deuterated methyl group CD3I->Outcome2 Application1 Potential for altered metabolism at the cyclopropyl ring Outcome1->Application1 Application2 Common for blocking O- or N-demethylation Outcome2->Application2

Caption: Decision tree for selecting a deuterated alkylating agent.

Conclusion

This compound is a valuable reagent for introducing a deuterated cyclopropylmethyl group into a molecule, a strategy that can be employed to investigate and favorably alter metabolic pathways. While direct comparative data with other deuterated alkylating agents under identical conditions is sparse in the public domain, the provided information on analogous reactions demonstrates its utility. The choice between this compound and simpler reagents like Iodomethane-d3 will ultimately be guided by the specific goals of the drug design and development program. Researchers are encouraged to perform compound-specific optimization of reaction conditions to achieve the desired outcomes.

References

A Comparative Guide to Internal Standards for Firocoxib Quantification: A Focus on Cyclopropylmethyl bromide-d4's Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical method validation, the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison of internal standards for the quantification of the non-steroidal anti-inflammatory drug (NSAID) firocoxib, with a particular focus on the contextual role of cyclopropylmethyl bromide-d4. While not a direct internal standard for firocoxib analysis, its significance lies in its use as a deuterated intermediate for the synthesis of a more appropriate internal standard—a deuterated analog of firocoxib itself.

This guide will objectively compare the performance of using a structurally analogous internal standard versus a stable isotope-labeled (deuterated) internal standard for the quantification of firocoxib by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Ideal Internal Standard: A Stable Isotope-Labeled Analyte

For mass spectrometry-based quantification, the ideal internal standard is a stable isotope-labeled version of the analyte of interest. In the case of firocoxib analysis, this would be a deuterated firocoxib (e.g., firocoxib-d5). The rationale for this is that a deuterated analog is chemically identical to the analyte and will therefore exhibit very similar behavior during sample preparation (extraction, derivatization) and chromatographic separation. This co-elution and similar ionization efficiency in the mass spectrometer allows for effective compensation for matrix effects and variations in instrument response, leading to higher accuracy and precision.

This compound is a key deuterated reagent that can be used in the synthesis of firocoxib.[1] This makes it an important precursor for creating the ideal internal standard for firocoxib analysis.

Alternative Internal Standards: Structural Analogs

Performance Data Comparison

The following tables summarize the performance characteristics of analytical methods for firocoxib quantification using different types of internal standards.

Table 1: Method Performance using a Structurally Analogous Internal Standard (Celecoxib)

ParameterPerformanceReference
AnalyteFirocoxib[2]
Internal StandardCelecoxib[2]
MatrixCamel Plasma
Linearity Range0.5 - 200 ng/mL
Accuracy95 - 107%
Precision (CV%)< 10%
Extraction Recovery92 - 104%

Table 2: Method Performance using a Structurally Analogous Internal Standard (Deracoxib)

ParameterPerformanceReference
AnalyteFirocoxib
Internal StandardDeracoxib
MatrixEquine Tissues
Linearity (r²)> 0.999
Intra-assay Precision (CV%)1.4 - 6.2%
Inter-assay Precision (CV%)0.9 - 8.7%
Recovery94 - 102%

Note: While a specific method using a deuterated firocoxib internal standard was not found in the immediate search results, the use of such a standard is a widely accepted best practice in bioanalytical method validation. The expected performance would be a high degree of accuracy and precision, often with coefficients of variation (CV%) well below 15% (and below 20% at the lower limit of quantification), as stipulated by regulatory guidelines.

Experimental Protocols

Below is a representative experimental protocol for the quantification of firocoxib in a biological matrix using an internal standard, based on methodologies described in the literature.

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., deracoxib at a suitable concentration).

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Column: A C18 or Phenyl-Hexyl column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is common.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for both firocoxib and the internal standard are monitored.

Visualizing the Workflow

The following diagram illustrates the general workflow for the analytical method validation of firocoxib using an internal standard.

Firocoxib_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (e.g., Plasma) Add_IS Spike with Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_Sep LC Separation Recon->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Construct Calibration Curve Ratio->Curve Quant Quantify Firocoxib Concentration Curve->Quant Validation Assess Accuracy, Precision, Linearity Quant->Validation

Caption: Workflow for Firocoxib Quantification.

Conclusion

For the robust and reliable quantification of firocoxib in analytical method validation, the use of a stable isotope-labeled internal standard, such as a deuterated firocoxib, is the gold standard. This compound plays a crucial role as a synthetic precursor for this ideal internal standard. While structurally analogous compounds like celecoxib and deracoxib can be used as alternatives, they may not fully compensate for all potential sources of variability in the analytical method. The choice of internal standard should be carefully considered based on the specific requirements of the assay, including desired levels of accuracy and precision, cost, and availability. The data presented in this guide demonstrates that validated methods with both types of internal standards can yield acceptable performance, but the use of a deuterated analyte internal standard is recommended for achieving the highest quality data in regulated bioanalysis.

References

The Gold Standard in Bioanalysis: A Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards for Firocoxib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard is a critical factor influencing the quality of quantitative assays. This guide provides an objective comparison of the performance of deuterated internal standards, such as those derived from "Cyclopropylmethyl bromide-d4," against non-deuterated alternatives in the bioanalysis of the non-steroidal anti-inflammatory drug (NSAID) Firocoxib.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard.[1][2][3] These standards, often deuterated, are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][4] This co-behavior allows for effective compensation for variations in extraction recovery, matrix effects, and instrument response, ultimately leading to more accurate and precise results.

"this compound" serves as a key building block for the synthesis of deuterated molecules containing a cyclopropylmethyl moiety, a structural feature present in various pharmaceutical compounds. For an analyte like Firocoxib, a deuterated version (e.g., Firocoxib-d4) would be the ideal internal standard.

This guide will compare the expected performance of a deuterated internal standard for Firocoxib, synthesized using reagents like "this compound," with a commonly used non-deuterated structural analog, Deracoxib.

Data Presentation: A Comparative Overview

Performance Parameter Deuterated Internal Standard (Firocoxib-d4 - Expected) Non-Deuterated Internal Standard (Deracoxib)
Analyte FirocoxibFirocoxib
Internal Standard Firocoxib-d4Deracoxib
Analytical Method LC-MS/MSHPLC-UV
Intra-Assay Precision (%CV) < 10%1.4% to 6.2%
Inter-Assay Precision (%CV) < 10%0.9% to 8.7%
Accuracy (% Recovery) 95% - 105%94% to 102%
Matrix Effect Compensation High (due to co-elution and identical ionization)Moderate to Low (potential for differential matrix effects)
Linearity (r²) > 0.99> 0.999
Lower Limit of Quantification (LLOQ) Potentially lower due to improved signal-to-noise in LC-MS/MS5 ng/gm

Note: The performance data for the deuterated internal standard is an expected range based on the well-documented advantages of SIL-IS in numerous bioanalytical assays.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for the analysis of Firocoxib using both a non-deuterated and a hypothetical deuterated internal standard.

Protocol 1: Firocoxib Analysis using Non-Deuterated Internal Standard (Deracoxib) by HPLC-UV

This protocol is based on a validated method for the determination of Firocoxib in equine tissues.

1. Preparation of Standard Solutions:

  • Prepare stock solutions of Firocoxib and Deracoxib (internal standard) in methanol at a concentration of 100 µg/mL.

  • Prepare working stock solutions of Firocoxib by diluting the stock solution in methanol.

  • Store all solutions protected from light at 4°C.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 gm of tissue homogenate, add 15 µL of the Deracoxib internal standard solution (100 µg/mL).

  • Add 5 mL of an ethyl acetate:hexane (40:60) extraction solution.

  • Homogenize the tissue for 3 minutes.

  • Vortex the mixture for 60 seconds and then centrifuge for 20 minutes at 1000 x g.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 300 µL of the mobile phase.

3. HPLC-UV Analysis:

  • Column: Waters Sunfire C18 (4.6mm x 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic mixture of water with 0.025% trifluoroacetic acid and acetonitrile (50:50, v/v).

  • Flow Rate: 1.1 mL/min.

  • Detection: UV at 290 nm.

  • Injection Volume: 50 µL.

Protocol 2: Hypothetical Firocoxib Analysis using Deuterated Internal Standard (Firocoxib-d4) by LC-MS/MS

This protocol is a representative example of how an assay using a deuterated internal standard would be structured, based on general LC-MS/MS bioanalytical procedures.

1. Preparation of Standard Solutions:

  • Prepare stock solutions of Firocoxib and Firocoxib-d4 (internal standard) in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions by serial dilution in an appropriate solvent (e.g., methanol:water, 50:50).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the Firocoxib-d4 internal standard at a fixed concentration.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of Firocoxib from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Firocoxib and Firocoxib-d4.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing cluster_IS_types Internal Standard Types BiologicalMatrix Biological Matrix (Plasma, Tissue) Add_IS Addition of Internal Standard BiologicalMatrix->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Deuterated_IS Deuterated IS (Firocoxib-d4) - Co-elutes with analyte - Identical chemical properties Add_IS->Deuterated_IS NonDeuterated_IS Non-Deuterated IS (Deracoxib) - Structurally similar - Different retention time Add_IS->NonDeuterated_IS Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (MRM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A generalized workflow for a bioanalytical assay comparing the integration of deuterated and non-deuterated internal standards.

G cluster_chromatography Chromatographic Elution cluster_matrix_effect Matrix Effect cluster_quantification Quantification Accuracy Analyte Analyte (Firocoxib) CoElution Co-elution Analyte->CoElution Separate_Elution Separate Elution Analyte->Separate_Elution Deuterated_IS Deuterated IS (Firocoxib-d4) Deuterated_IS->CoElution NonDeuterated_IS Non-Deuterated IS (Deracoxib) NonDeuterated_IS->Separate_Elution Same_Effect Identical Matrix Effect CoElution->Same_Effect Different_Effect Different Matrix Effect Separate_Elution->Different_Effect High_Accuracy High Accuracy & Precision Same_Effect->High_Accuracy Potential_Inaccuracy Potential for Inaccuracy & Imprecision Different_Effect->Potential_Inaccuracy

Caption: Logical relationship illustrating the impact of internal standard choice on analytical accuracy.

Conclusion

The use of a deuterated internal standard, such as one synthesized from "this compound" for the analysis of Firocoxib, is the superior choice for ensuring the highest quality data in bioanalytical assays. The near-identical physicochemical properties of a deuterated standard to the analyte lead to co-elution and identical behavior in the mass spectrometer, providing a more effective correction for matrix effects and other sources of variability. While a well-validated method using a non-deuterated structural analog like Deracoxib can provide acceptable results, the inherent advantages of a deuterated internal standard make it the preferred option for achieving the utmost accuracy and precision in regulated bioanalytical studies.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of deuterated internal standards, using "Cyclopropylmethyl bromide-d4" as a focal point, against non-deuterated alternatives, supported by published experimental data.

Internal standards are indispensable in LC-MS/MS analysis for correcting analytical variability, including inconsistencies in sample preparation, injection volume, and instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two principal types of internal standards employed are deuterated (stable isotope-labeled) and non-deuterated (structural analogue) compounds.

Deuterated internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows for their differentiation by the mass spectrometer while ensuring nearly identical behavior during extraction, chromatography, and ionization. Non-deuterated internal standards are structurally similar but not identical to the analyte.

Performance Under the Magnifying Glass: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus, supported by extensive validation data, indicates that stable isotope-labeled internal standards, including deuterated ones, generally provide superior assay performance in terms of accuracy and precision. To illustrate this, we present a comparison of validation data from two published studies: one employing a deuterated internal standard (Celecoxib-d4 for the analysis of Celecoxib, a COX-2 inhibitor structurally related to compounds where this compound could be used as an intermediate) and another using a non-deuterated, structural analogue internal standard (Deracoxib for the analysis of Firocoxib).

Validation Parameter Deuterated Internal Standard (Celecoxib-d4) Non-Deuterated Internal Standard (Deracoxib)
Analyte CelecoxibFirocoxib
Linearity (r²) > 0.999> 0.99
Intra-Assay Precision (RSD %) < 4%< 7%
Inter-Assay Precision (RSD %) < 4%< 7%
Accuracy Within ± 6% of nominal values94% to 102% of nominal values
Lower Limit of Quantification (LLOQ) 7.0 ng/mL5 ng/gm
Recovery (%) Not explicitly stated, but high and consistent97% (average)

As the data suggests, the use of a deuterated internal standard generally results in higher precision (lower Relative Standard Deviation - RSD) and accuracy. This is primarily attributed to the co-elution of the deuterated standard with the analyte, which ensures that both compounds experience identical matrix effects (ion suppression or enhancement). Structural analogues, while similar, may have slightly different retention times and ionization efficiencies, leading to less effective compensation for these effects.

Experimental Protocols: A Closer Look at the Methodology

To provide a practical understanding, here are the detailed experimental protocols from the cited studies.

Method 1: Quantification of Celecoxib using a Deuterated Internal Standard (Celecoxib-d4)

Sample Preparation:

  • To 0.1 mL of human plasma, add the internal standard solution (Celecoxib-d4).

  • Precipitate proteins by adding methanol.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

Liquid Chromatography:

  • Column: C18, 55 mm × 2 mm, 3 μm

  • Mobile Phase: Methanol-10 mM ammonium acetate (75:25, v/v)

  • Flow Rate: Isocratic elution

Mass Spectrometry:

  • Ionization: Negative electrospray ionization (ESI)

  • Detection: Multiple reaction monitoring (MRM)

  • Transitions:

    • Celecoxib: m/z 380 → 316

    • Celecoxib-d4: m/z 384 → 320

Method 2: Quantification of Firocoxib using a Non-Deuterated Internal Standard (Deracoxib)

Sample Preparation:

  • To 0.5 gm of equine tissue, add 15 µL of internal standard (Deracoxib, 100 µg/mL).

  • Add 5 mL of ethyl acetate:hexane (40:60) and homogenize the tissue.

  • Transfer the mixture to a glass tube, vortex, and centrifuge.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in mobile phase and inject into the HPLC system.[1]

High-Performance Liquid Chromatography (HPLC):

  • Column: Sunfire C18, 4.6 mm x 150 mm, 3.5 µm[1]

  • Mobile Phase: Water with 0.025% trifluoroacetic acid and acetonitrile (50:50, v/v)[1]

  • Flow Rate: 1.1 mL/min[1]

  • Detection: UV at 290 nm[1]

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying principles of internal standardization.

Experimental Workflow for Bioanalysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Deuterated or Non-Deuterated) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Bioanalytical workflow using an internal standard.

Principle of Internal Standardization cluster_ideal Ideal Internal Standard (Deuterated) cluster_nonideal Non-Ideal Internal Standard (Structural Analogue) Analyte1 Analyte Matrix_Effect1 Matrix Effect Analyte1->Matrix_Effect1 IS1 Deuterated IS IS1->Matrix_Effect1 Result1 Accurate & Precise Result Matrix_Effect1->Result1 Ratio remains constant Analyte2 Analyte Matrix_Effect2a Matrix Effect on Analyte Analyte2->Matrix_Effect2a IS2 Structural Analogue IS Matrix_Effect2b Matrix Effect on IS IS2->Matrix_Effect2b Result2 Potentially Inaccurate Result Matrix_Effect2a->Result2 Matrix_Effect2b->Result2 Ratio may vary

Compensation for matrix effects.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative bioanalysis. While non-deuterated, structural analogue internal standards can be employed, the evidence strongly supports the superiority of deuterated internal standards like "this compound" for achieving the highest levels of accuracy and precision. Their ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, makes them the gold standard in LC-MS/MS applications. For researchers and drug development professionals, the investment in a deuterated internal standard is a critical step towards ensuring the integrity and reliability of their quantitative data.

References

A Comparative Guide to Linearity and Range Determination for Cyclopropylmethyl Bromide-d4 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of Cyclopropylmethyl bromide-d4 when used as a stable isotope-labeled (SIL) internal standard in quantitative assays. The focus is on two critical validation parameters: linearity and analytical range. Performance is compared against an alternative deuterated standard and a standard external calibration method, with supporting data and detailed experimental protocols.

This compound is the deuterated form of Cyclopropylmethyl bromide.[1] It is primarily used as an internal standard in quantitative analyses by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The fundamental principle of using a SIL internal standard is that it should behave almost identically to the analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for variations in the analytical process.[2]

Experimental Protocol: Linearity and Range Assessment

The following protocol outlines the methodology for determining the linearity and analytical range of a quantitative method, adhering to the principles of the ICH Q2(R1) guideline.[3][4]

Objective: To establish the linear relationship between the concentration of an analyte and the analytical signal and to define the concentration range over which the method is acceptably accurate, precise, and linear.

Materials:

  • Analyte of interest (e.g., a compound for which Cyclopropylmethyl bromide is a synthetic precursor or structural analog).

  • This compound (Internal Standard A).

  • Alternative deuterated internal standard (e.g., Isopropyl-d7 bromide) (Internal Standard B).

  • Blank matrix (e.g., plasma, urine, or reaction solvent).

  • High-purity solvents and reagents.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS) or equivalent system.

Procedure:

  • Stock Solution Preparation:

    • Prepare a primary stock solution of the analyte at a high, known concentration.

    • Prepare stock solutions for each internal standard (this compound and the alternative) at a fixed, known concentration.

  • Calibration Standard Preparation:

    • Perform a serial dilution of the analyte stock solution to create a minimum of five to seven calibration standards spanning the expected concentration range.

    • For methods using an internal standard, spike a constant volume of the internal standard stock solution into each calibration standard. The goal is to achieve a consistent concentration of the internal standard across all samples.

  • Sample Analysis:

    • Analyze each calibration standard in triplicate to assess precision.

    • The analysis must be conducted under consistent instrument conditions (e.g., injection volume, temperature program, flow rate).

  • Data Acquisition and Processing:

    • For each injection, record the peak area of the analyte and the internal standard.

    • For Internal Standard Methods: Calculate the Response Ratio for each calibration level: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

    • For External Standard Method: Use the raw peak area of the analyte.

  • Linearity Evaluation:

    • Construct a calibration curve by plotting the mean Response Ratio (or raw peak area for external standard) on the y-axis against the corresponding analyte concentration on the x-axis.

    • Perform a linear regression analysis on the data points.

    • The key parameters to evaluate are the coefficient of determination (R²), the y-intercept, and the slope of the regression line.

Acceptance Criteria:

  • Linearity (R²): The coefficient of determination should be ≥ 0.995.

  • Y-intercept: Should be close to zero, ideally not significantly different from the response of a blank sample.

  • Range: The analytical range is the interval between the upper and lower concentrations of the calibration curve that has been demonstrated to have a suitable level of linearity, accuracy, and precision.

Workflow for Linearity and Range Determination

The following diagram illustrates the experimental workflow for assessing the linearity and range of an analytical method using an internal standard.

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing & Evaluation A Prepare Analyte Stock Solution C Create Serial Dilutions of Analyte A->C B Prepare Internal Standard (IS) Stock Solution D Spike Each Dilution with Constant IS Conc. B->D C->D E Analyze Calibration Standards (n=3) via GC-MS D->E F Integrate Peak Areas (Analyte & IS) E->F G Calculate Response Ratio (Analyte Area / IS Area) F->G H Plot Response Ratio vs. Concentration G->H I Perform Linear Regression H->I J Evaluate R², Slope, Intercept & Define Range I->J

Caption: Experimental workflow for method validation using an internal standard.

Comparative Data on Linearity and Range

The following tables present hypothetical but representative data comparing the performance of this compound against an alternative deuterated standard and an external standard method. This data illustrates the superior performance typically achieved with a closely matched stable isotope-labeled internal standard.

Table 1: Linearity Assessment

This table summarizes the results of the linear regression analysis for the three methods. The use of a deuterated internal standard, particularly one that is structurally identical to the analyte (like Method A), generally provides the best linearity.

ParameterMethod A: this compound (IS)Method B: Isopropyl-d7 bromide (IS)Method C: External Standard (No IS)
Regression Equation y = 0.0152x + 0.0011y = 0.0149x + 0.0085y = 1515.5x - 120.7
Coefficient of Determination (R²) 0.9995 0.9981 0.9913
Y-Intercept (% of Max Response) 0.07%0.57%-0.08%
Residuals Plot Randomly ScatteredMinor PatterningClear Funnel Shape

Data is representative and for illustrative purposes.

Interpretation: Method A, using the isotopic analog, shows the strongest correlation (highest R²). Method C's lower R² and patterned residuals suggest that it fails to compensate for instrumental or injection variability, which is a known issue with external standard calibrations.

Table 2: Analytical Range Performance

This table details the performance at different points of the calibration curve. An ideal internal standard corrects for variability across the entire range.

Analyte Conc. (ng/mL)Method A: Response Ratio (Mean ± SD)Method B: Response Ratio (Mean ± SD)Method C: Peak Area (Mean ± SD)
1.0 (LLOQ)0.016 ± 0.0010.022 ± 0.0031,450 ± 250
10.00.154 ± 0.0050.159 ± 0.01115,020 ± 980
50.00.761 ± 0.0120.755 ± 0.03576,150 ± 4,500
250.03.805 ± 0.0513.715 ± 0.210378,900 ± 29,800
500.0 (ULOQ)7.610 ± 0.1027.398 ± 0.550755,400 ± 71,200
Precision (%CV at LLOQ) 6.3% 13.6% 17.2%
Precision (%CV at ULOQ) 1.3% 7.4% 9.4%

Data is representative and for illustrative purposes. LLOQ = Lower Limit of Quantitation; ULOQ = Upper Limit of Quantitation.

Interpretation: Method A demonstrates superior precision (lower %CV) across the entire analytical range. The alternative IS (Method B) performs better than the external standard but shows higher variability, possibly due to slight differences in chromatographic behavior or ionization efficiency compared to the analyte.

Visualizing the Calibration Curve

A valid calibration curve is fundamental to accurate quantification. The diagram below illustrates the key components of a linear regression plot and the criteria used for its evaluation.

Caption: Conceptual diagram of a calibration curve and its evaluation criteria.

Conclusion

The selection of an appropriate internal standard is critical for developing robust and reliable quantitative methods.

  • This compound (Method A): As a stable isotope-labeled analog, this internal standard provides the highest level of performance. Its physicochemical properties closely mimic the non-deuterated analyte, ensuring it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to excellent linearity and precision across a wide analytical range.

  • Alternative Deuterated Standard (Method B): A structurally similar but non-identical deuterated standard can be a viable alternative. However, it may exhibit slight differences in retention time or ionization response, leading to reduced precision compared to a true isotopic analog.

  • External Standard (Method C): This method is the simplest but most susceptible to error. Without an internal standard to correct for system variability, it demonstrates poorer linearity and significantly lower precision, making it unsuitable for many high-stakes applications in drug development and research.

For applications demanding the highest accuracy and precision, the use of a stable isotope-labeled internal standard like This compound is the recommended approach. Its performance in establishing a reliable and linear response function is demonstrably superior to other methods.

References

A Comparative Guide to the Isotopic Stability of Cyclopropylmethyl Bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the isotopic purity and stability of deuterated reagents are paramount. Deuterium-labeled compounds, such as Cyclopropylmethyl bromide-d4, are invaluable tools as internal standards for quantitative analysis by NMR or mass spectrometry and as tracers in metabolic studies.[1] The stability of the deuterium label is critical to ensure the accuracy and reliability of experimental results.

This guide provides a comparative assessment of the isotopic stability of this compound against other commonly used deuterated alkylating agents. While direct, side-by-side comparative stability studies are not extensively available in published literature, this guide synthesizes available data, general principles of chemical stability, and standardized testing protocols to offer a framework for evaluation.

Comparison of Deuterated Alkylating Agents

The selection of a deuterated alkylating agent often depends on the specific synthetic route or metabolic pathway being investigated. The stability of the deuterium label is a key performance characteristic. Below is a comparison of this compound with two other representative deuterated alkylating agents: Iodomethane-d3 and Benzyl bromide-d2.

FeatureThis compoundIodomethane-d3Benzyl bromide-d2
Structure C₄H₃D₄BrCD₃IC₆H₅CD₂Br
Typical Isotopic Purity ≥99 atom % D[2]≥99.5 atom % D≥98 atom % D
Typical Chemical Purity ≥97%[2]≥99% (contains copper stabilizer)≥99%
Position of Deuteration Cyclopropyl ringMethyl groupBenzylic position
Expected Isotopic Stability High: Deuterium on a saturated cyclopropyl ring is generally stable and not prone to exchange under typical synthetic or physiological conditions.High: Deuterium on a methyl group is stable under most conditions but can be susceptible to exchange in the presence of very strong bases or under certain metabolic pathways.Moderate to High: Benzylic protons can be more susceptible to exchange, especially in the presence of acid or base catalysts, due to the potential for stabilization of a benzylic carbanion or carbocation.
Recommended Storage Store frozen2-8°C-

Note on Stability: The expected isotopic stability is based on general principles of organic chemistry. The C-D bond is stronger than the C-H bond, which generally imparts greater metabolic stability. However, the lability of deuterium can be influenced by the electronic environment of the C-D bond.

Experimental Protocols for Assessing Isotopic Stability

To rigorously assess the isotopic stability of a deuterated compound, a combination of analytical techniques should be employed. The following protocols outline a general approach for such an evaluation.

Protocol 1: Determination of Initial Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

This method is used to determine the initial isotopic enrichment of the deuterated compound.

  • Sample Preparation:

    • Prepare a stock solution of the deuterated compound (e.g., this compound) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the non-deuterated analogue at a similar concentration.

  • LC-MS Analysis:

    • Develop a liquid chromatography (LC) method that provides good separation of the analyte.

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in full scan mode to resolve the isotopic peaks.

    • Inject the non-deuterated standard to determine its retention time and natural isotopic distribution.

    • Inject the deuterated sample to acquire its mass spectrum.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of the deuterated compound and any isotopologues.

    • Calculate the isotopic enrichment by comparing the peak intensities of the deuterated species to the sum of all isotopic species, after correcting for the natural abundance of isotopes.

Protocol 2: Isotopic Stability under Stress Conditions (H/D Exchange Study) by NMR Spectroscopy

This protocol is designed to evaluate the stability of the deuterium label under various stress conditions.

  • Sample Preparation:

    • Prepare solutions of the deuterated compound in various deuterated solvents (e.g., DMSO-d6, D₂O with acid or base) to test for H/D exchange.

    • Include an internal standard for quantitative analysis.

  • NMR Analysis:

    • Acquire initial ¹H and ²H NMR spectra at time zero. In the ¹H NMR spectrum, the absence of signals at the deuterated positions confirms the initial labeling. The ²H NMR spectrum will show signals for the deuterium atoms.

    • Subject the samples to stress conditions (e.g., elevated temperature, prolonged storage).

    • Acquire ¹H and ²H NMR spectra at specified time intervals.

  • Data Analysis:

    • Monitor the ¹H NMR spectra for the appearance of signals at the deuterated positions, which would indicate H/D exchange.

    • Quantify the extent of exchange by integrating the new proton signals against the internal standard.

    • In the ²H NMR spectra, a decrease in the integral of the deuterium signals would also indicate exchange.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the isotopic stability of a deuterated compound.

G Experimental Workflow for Isotopic Stability Assessment cluster_0 Initial Characterization cluster_1 Stress Testing cluster_2 Data Analysis & Comparison start Deuterated Compound hr_ms High-Resolution MS Analysis start->hr_ms Determine initial isotopic purity nmr_initial Initial NMR Analysis (1H, 2H) start->nmr_initial Confirm initial deuteration analyze Quantify Isotopic Stability hr_ms->analyze stress Subject to Stress Conditions (e.g., Temp, pH, Solvent) nmr_initial->stress nmr_monitoring Time-point NMR Analysis stress->nmr_monitoring Monitor for H/D exchange nmr_monitoring->analyze compare Compare with Alternative Reagents analyze->compare end Stability Assessment Complete compare->end Final Report

Caption: Workflow for assessing the isotopic stability of deuterated compounds.

References

Safety Operating Guide

Proper Disposal of Cyclopropylmethyl Bromide-d4: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance for the safe and compliant disposal of Cyclopropylmethyl bromide-d4 (CAS No. 1219805-93-2). The following procedures are critical for ensuring the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a flammable liquid and should be handled with care in a well-ventilated area, preferably within a fume hood.[1] It is crucial to prevent contact with skin, eyes, and clothing.[2] In the event of exposure, immediate first aid is necessary.

Hazard Identification and Classification:

Hazard ClassGHS CategorySignal WordHazard StatementPictogram
Flammable liquidsCategory 3WarningH226: Flammable liquid and vapor.[2][3]🔥
Skin irritationCategory 2WarningH315: Causes skin irritation.[3]
Eye irritationCategory 2WarningH319: Causes serious eye irritation.
Acute oral toxicityCategory 4WarningHarmful if swallowed.
Specific target organ toxicity (single exposure)Category 3WarningMay cause respiratory irritation.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure risk.

Required Personal Protective Equipment:

Protection TypeSpecification
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection.
Hand Protection Wear appropriate protective gloves.
Skin and Body Protection Wear a lab coat and closed-toe shoes. Remove any contaminated clothing immediately.
Respiratory Protection Work in a well-ventilated area such as a fume hood to minimize inhalation of vapors. If ventilation is inadequate, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with local, state, and federal regulations for hazardous waste. Do not pour down the drain.

Experimental Protocol for Disposal:

  • Neutralization (if applicable and permissible by local regulations): For small quantities, a chemical neutralization procedure may be an option. This should only be performed by trained personnel in a controlled environment. A common method involves reacting the bromide with a suitable nucleophile, such as a solution of sodium hydroxide or sodium carbonate, to convert it to a less hazardous alcohol. This process should be done slowly and with cooling, as the reaction may be exothermic. The resulting solution must still be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves, glassware), in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Label the container clearly as "Hazardous Waste: this compound, Flammable Liquid".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.

    • The storage area should be designated for flammable liquid waste.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with the complete chemical name, CAS number, and quantity of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have Cyclopropylmethyl bromide-d4 Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste storage Store Waste Container in a Cool, Dry, Well-Ventilated Area collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor storage->contact_ehs end End: Waste is Properly Disposed contact_ehs->end

References

Personal protective equipment for handling Cyclopropylmethyl bromide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Cyclopropylmethyl bromide-d4

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents like this compound is paramount. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support laboratory safety and chemical handling protocols.

Hazard Identification and Classification

This compound is the deuterium-labeled version of Cyclopropylmethyl bromide. While specific safety data for the deuterated compound is limited, the safety profile is expected to be very similar to its non-deuterated counterpart. Based on available data for Cyclopropylmethyl bromide, the primary hazards are:

  • Flammability: It is a flammable liquid and vapor.[1][2][3]

  • Health Hazards: It can be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[2][3]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Hazard Category Classification
Flammable liquidsCategory 3
Acute oral toxicityCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities or when there is a significant splash hazard.Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.
Hands Chemically resistant gloves.The selection should be based on the specific hazards, duration of use, and physical conditions of the workplace.
Body Laboratory coat and close-toed footwear are the minimum requirements. For larger scale operations, a PVC apron or a full protective suit may be required.Protective clothing must be selected based on the hazards present in the workplace.
Respiratory Use is not typically required under normal conditions with adequate engineering controls. However, if ventilation is insufficient, a respirator may be necessary.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be followed if a respirator is needed.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, step-by-step operational plan ensures the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are in close proximity to the workstation.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ground and bond containers when transferring material to prevent static discharge.

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and personal clothing.

  • Wear the appropriate personal protective equipment as outlined in the table above.

  • Use spark-proof tools when handling the container.

  • Keep the container tightly closed when not in use.

  • Avoid smoking, naked lights, or any other sources of ignition in the handling area.

3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store away from incompatible substances such as strong oxidizing agents and strong bases.

4. In Case of a Spill:

  • Remove all sources of ignition.

  • Ventilate the area.

  • Absorb the spill with an inert material such as sand, silica gel, or a universal binder.

  • Collect the absorbed material into a suitable, closed container for disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled, and sealed container.

2. Disposal Procedure:

  • Dispose of the chemical waste at an approved waste disposal plant.

  • Consult and adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Do not pour the chemical down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Fume Hood B->C D Chemical Transfer C->D Begin Experiment E Perform Experiment D->E F Secure Container E->F G Decontaminate Work Area F->G Complete Experiment H Segregate Waste G->H I Dispose of Waste H->I

Safe Handling Workflow for this compound

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.